Roxindole mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonic acid;3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXQCFGTCOWPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152572 | |
| Record name | Roxindole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119742-13-1 | |
| Record name | Roxindole methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119742131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxindole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXINDOLE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCW8374DTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Roxindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxindole mesylate is an indole derivative that has been investigated for its antipsychotic and antidepressant properties. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, offers a unique mechanism of action. This technical guide provides a detailed examination of the molecular and cellular actions of this compound, with a focus on its receptor binding, functional activity, and downstream signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Core Mechanism of Action
This compound's primary mechanism of action involves a combination of activities at dopamine and serotonin receptors, as well as inhibition of serotonin reuptake. It functions as a potent dopamine D2-like receptor partial agonist, a high-affinity serotonin 5-HT1A receptor partial agonist, and an inhibitor of the serotonin transporter (SERT). Additionally, it exhibits antagonistic properties at 5-HT2A receptors.
Quantitative Receptor Pharmacology
The binding affinities (pKi) and functional activities (pEC50 and Emax) of roxindole at various human recombinant receptors have been characterized in several preclinical studies. The following tables summarize the key quantitative data.
Table 1: Dopamine Receptor Binding Affinities and Functional Activity of Roxindole
| Receptor | pKi | pEC50 | Emax (%) (relative to dopamine) | Functional Activity |
| D2 (short isoform) | 8.55[1] | 7.88[1] | 10.5[1] | Weak Partial Agonist |
| D3 | 8.93[1] | 9.23[1] | 30.0[1] | Partial Agonist |
| D4 (4-repeat isoform) | 8.23[1] | 7.69[1] | 35.1[1] | Partial Agonist |
Table 2: Serotonin Receptor Binding Affinities and Functional Activity of Roxindole
| Receptor/Transporter | pKi | pEC50 | Emax (%) (relative to 5-HT) | Functional Activity |
| 5-HT1A | 9.42[1] | - | 59.6[1] | Partial Agonist |
| 5-HT1B | 6.00[1] | - | 27.1[1] | Weak Partial Agonist |
| 5-HT1D | 7.05[1] | - | 13.7[1] | Weak Partial Agonist |
| 5-HT2A | - | - | - | Antagonist[2] |
| Serotonin Transporter (SERT) | - | - | - | Inhibitor[2][3][4] |
Signaling Pathways
The interaction of roxindole with its primary targets, the D2-like and 5-HT1A receptors, initiates intracellular signaling cascades through G-protein coupling. Both of these receptor subtypes are predominantly coupled to the Gi/o family of G-proteins.
Dopamine D2-like Receptor Signaling
As a partial agonist at D2, D3, and D4 receptors, roxindole modulates the activity of these Gi/o-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins. As a dopamine autoreceptor agonist, roxindole can also inhibit dopamine synthesis and release at presynaptic terminals.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Roxindole Mesylate's Affinity for the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of roxindole mesylate at the human dopamine D2 receptor. It is designed to offer researchers and drug development professionals a detailed understanding of the quantitative metrics, experimental procedures, and signaling pathways associated with this compound's interaction with a key central nervous system target.
Quantitative Binding Affinity and Functional Potency
This compound exhibits a high affinity for the recombinant human dopamine D2 receptor (short isoform). The compound's binding and functional parameters have been characterized through rigorous in vitro pharmacological assays. The key quantitative data are summarized in the table below.
| Parameter | Receptor | Value | Description |
| pKi | human Dopamine D2S | 8.55 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity in radioligand displacement assays. |
| pEC50 | human Dopamine D2S | 7.88 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect in functional assays. |
| Emax | human Dopamine D2S | 10.5% | The maximum effect (intrinsic activity) of roxindole relative to the endogenous agonist dopamine (100%) in a [35S]GTPγS binding assay. |
| pκB | human Dopamine D2S | 9.05 | The negative logarithm of the equilibrium dissociation constant for a competitive antagonist, indicating potent blockade of dopamine-stimulated activity. |
Data sourced from Newman-Tancredi et al., 1999.[1]
These data demonstrate that this compound is a high-affinity ligand at the human dopamine D2 receptor. Functionally, it acts as a weak partial agonist, exhibiting only about 10% of the maximal effect of dopamine.[1] Concurrently, it potently antagonizes the action of dopamine, classifying it as a partial agonist with predominant antagonist properties at this receptor subtype.[1]
Detailed Experimental Protocols
The following sections detail the methodologies employed to derive the quantitative data presented above, based on the procedures described by Newman-Tancredi et al. (1999).
Radioligand Binding Assays for D2 Receptor Affinity (Ki)
This protocol is designed to determine the binding affinity of a test compound (roxindole) by measuring its ability to displace a known radiolabeled ligand from the receptor.
2.1.1 Cell Culture and Membrane Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human dopamine D2 receptor (short isoform).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and selective antibiotics to maintain receptor expression.
-
Membrane Preparation:
-
Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in the assay buffer and stored at -80°C until use.
-
2.1.2 Binding Assay Protocol:
-
Radioligand: [3H]-Spiperone or a similar high-affinity D2 antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
The plate is incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of roxindole that inhibits 50% of the specific binding of the radioligand) is determined from competition curves using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay for Agonist/Antagonist Activity (pEC50, Emax, pκB)
This functional assay measures the activation of G-proteins coupled to the D2 receptor, providing a measure of the compound's efficacy.
2.2.1 Assay Principle: Agonist binding to a Gi/o-coupled receptor like the D2 receptor facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G-protein. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.
2.2.2 Assay Protocol:
-
Reagents:
-
Cell membranes prepared as described in section 2.1.1.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (typically 10-30 µM).
-
[35S]GTPγS (typically 0.05-0.1 nM).
-
-
Procedure for Agonist Activity (pEC50, Emax):
-
Membranes are pre-incubated with various concentrations of this compound in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation continues for an additional 30-60 minutes at 30°C.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The reaction is terminated and filtered as described for the radioligand binding assay (section 2.1.2).
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Procedure for Antagonist Activity (pκB):
-
Membranes are incubated with a fixed concentration of this compound and varying concentrations of the full agonist, dopamine.
-
The subsequent steps of the assay are the same as for determining agonist activity.
-
-
Data Analysis:
-
Agonist: Data are plotted as the percentage of stimulation over basal binding versus the log concentration of roxindole. A sigmoidal dose-response curve is fitted to determine the pEC50 and the Emax (relative to a full agonist like dopamine).
-
Antagonist: The antagonist's equilibrium dissociation constant (κB) is calculated using the Schild equation, which analyzes the rightward shift in the dopamine concentration-response curve caused by the antagonist. The pκB is the negative logarithm of this value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
Caption: Experimental workflow for [35S]GTPγS binding assay.
References
Roxindole Mesylate: A Technical Guide to its Serotonin 5-HT1A Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serotonin 5-HT1A receptor binding profile of roxindole mesylate, a compound that has been investigated for its potential antidepressant and antipsychotic properties.[1][2][3] This document outlines its binding affinities, functional activity, and the experimental methodologies used to determine these characteristics.
Core Binding Characteristics
This compound exhibits a high affinity for the human serotonin 5-HT1A receptor, acting as a partial agonist.[4] This interaction is a key component of its pharmacological profile, which also includes high affinity for dopamine D2, D3, and D4 receptors.[4] Its activity at the 5-HT1A receptor is considered to contribute significantly to its potential antidepressant effects.[4][5]
Quantitative Binding Data
The following table summarizes the binding affinities of this compound for the 5-HT1A receptor and other relevant serotonin and dopamine receptors. This data is crucial for understanding the compound's selectivity and potential off-target effects.
| Receptor Subtype | pKi | Ki (nM) | Species | Source |
| Human 5-HT1A | 9.42 | 0.380 | Human | [1][4] |
| Human 5-HT1B | 6.00 | 1000 | Human | [4] |
| Human 5-HT1D | 7.05 | 89.1 | Human | [4] |
| Human Dopamine D2 (short) | 8.55 | 2.82 | Human | [1][4] |
| Human Dopamine D3 | 8.93 | 1.17 | Human | [1][4] |
| Human Dopamine D4 (4-repeat) | 8.23 | 5.89 | Human | [1][4] |
pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Activity at the 5-HT1A Receptor
This compound behaves as a partial agonist at the human 5-HT1A receptor.[4] In functional assays, such as [35S]GTPγS binding experiments, roxindole stimulates G-protein coupling to the receptor, but to a lesser extent than the endogenous full agonist serotonin (5-HT). Specifically, roxindole's maximal effect (Emax) was determined to be 59.6% relative to that of 5-HT.[4] This partial agonism is a critical feature, as it can modulate receptor activity without causing the overstimulation that a full agonist might induce. The selective 5-HT1A antagonist, WAY 100,635, has been shown to block the [35S]GTPγS binding stimulated by roxindole in a concentration-dependent manner.[4]
Experimental Protocols
The characterization of this compound's binding profile at the 5-HT1A receptor relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays involve incubating a radiolabeled ligand that is known to bind to the receptor of interest with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (roxindole).[6][7]
Key Components:
-
Receptor Source: Membranes from cells recombinantly expressing the human 5-HT1A receptor are commonly used.
-
Radioligand: A tritiated selective 5-HT1A receptor antagonist, such as [3H]WAY 100635, is often employed.[8]
-
Incubation: The reaction mixture, containing the membranes, radioligand, and roxindole, is incubated to allow binding to reach equilibrium.[6][9]
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6][7][9]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: The data is used to calculate the IC50 (the concentration of roxindole that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.[6]
[35S]GTPγS Functional Assays
To determine the functional activity of roxindole (agonist, antagonist, or inverse agonist), [35S]GTPγS binding assays are utilized. This assay measures the activation of G-proteins, which is the first step in the signaling cascade following receptor activation.
Methodology Overview:
-
Incubation: Membranes containing the 5-HT1A receptor are incubated with roxindole and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein α-subunit. The use of [35S]GTPγS allows for the quantification of this activation.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.
-
Analysis: The level of [35S]GTPγS binding in the presence of roxindole is compared to the basal level and the level stimulated by a full agonist like 5-HT to determine its efficacy (Emax) and potency (EC50).
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Cascade.
References
- 1. Roxindole - Wikipedia [en.wikipedia.org]
- 2. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Roxindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of Roxindole mesylate. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction
Roxindole (3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol) is a potent and selective dopamine D2 autoreceptor agonist with additional high affinity for serotonin 5-HT1A receptors.[1][2] It also acts as a serotonin reuptake inhibitor.[1] Initially investigated as an antipsychotic agent, its potent antidepressant and anxiolytic effects have shifted its therapeutic focus.[1] This guide details its synthesis, chemical characteristics, and the experimental protocols for evaluating its receptor binding affinity.
Chemical Properties of this compound
This compound is the methanesulfonate salt of the active pharmaceutical ingredient, Roxindole. The addition of the mesylate group improves the salt's physicochemical properties, such as solubility and stability, which are crucial for pharmaceutical formulation.
Physicochemical Data
A summary of the key physicochemical properties of Roxindole and its mesylate and hydrochloride salts is presented in the table below for easy comparison.
| Property | Roxindole (Free Base) | This compound | Roxindole Hydrochloride |
| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | 3-[4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl]-1H-indol-5-ol methanesulfonate | 3-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indol-5-ol hydrochloride |
| Molecular Formula | C₂₃H₂₆N₂O | C₂₃H₂₆N₂O·CH₄O₃S | C₂₃H₂₆N₂O·HCl |
| Molecular Weight | 346.47 g/mol [3] | 442.57 g/mol [4] | 382.93 g/mol [5][6] |
| CAS Number | 112192-04-8[3] | 119742-13-1[4][7] | 108050-82-4[3][5] |
| Melting Point | Not widely reported | Not specifically found, but the hydrochloride melts at 274°C[3] | 274°C[3] |
| Solubility | Soluble in DMSO | Soluble in DMSO (50 mg/mL) and water (1 mg/mL with warming)[8] | Soluble to 50 mM in DMSO with gentle warming[5] |
| pKa | Data not available | Data not available | Data not available |
| Appearance | Solid powder | White to off-white solid | Monoclinic crystals[3] |
| Storage | Dry, dark, -20°C for long term | Dry, dark, -20°C for long term | Desiccate at -20°C[5] |
Receptor Binding Affinities
Roxindole exhibits high affinity for several dopamine and serotonin receptor subtypes. The equilibrium dissociation constants (Ki) are summarized below.
| Receptor Subtype | Ki (nM) |
| Dopamine D₂ | 2.82[1] |
| Dopamine D₃ | 1.17[1] |
| Dopamine D₄ | 5.89[1] |
| Serotonin 5-HT₁ₐ | 0.380[1] |
| Serotonin 5-HT₁ₑ | ~100 |
| Serotonin 5-HT₁ₒ | ~100 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through various reported routes. Below is a detailed protocol for a common synthetic pathway.
Synthesis Workflow
The overall synthesis can be visualized as a three-stage process: synthesis of the indole core, coupling with the sidechain, and finally, demethylation and salt formation.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-bromobutyl)-5-methoxy-1H-indole
This step involves the alkylation of 5-methoxyindole.
-
Materials: 5-methoxyindole, sodium hydride (60% dispersion in mineral oil), 1,4-dibromobutane, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of 5-methoxyindole in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1,4-dibromobutane to the reaction mixture and stir at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 5-methoxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole
This step involves the coupling of the alkylated indole with 4-phenyl-1,2,3,6-tetrahydropyridine.
-
Materials: 3-(4-bromobutyl)-5-methoxy-1H-indole, 4-phenyl-1,2,3,6-tetrahydropyridine, potassium carbonate, acetonitrile.
-
Procedure:
-
A mixture of 3-(4-bromobutyl)-5-methoxy-1H-indole, 4-phenyl-1,2,3,6-tetrahydropyridine, and potassium carbonate in acetonitrile is refluxed for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Step 3: Synthesis of Roxindole (Demethylation)
The methoxy group is cleaved to yield the free hydroxyl group of Roxindole.
-
Materials: 5-methoxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole, boron tribromide (BBr₃), dichloromethane (DCM).
-
Procedure:
-
To a solution of the methoxy-precursor in anhydrous DCM at -78°C, add a solution of boron tribromide in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Roxindole free base.
-
Step 4: Formation of this compound
The final step is the formation of the mesylate salt.
-
Materials: Roxindole free base, methanesulfonic acid, isopropanol.
-
Procedure:
-
Dissolve the Roxindole free base in isopropanol.
-
Add a solution of methanesulfonic acid in isopropanol dropwise to the stirred solution.
-
Stir the mixture at room temperature, and the product will precipitate.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.
-
Pharmacological Signaling Pathway
Roxindole's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways in the central nervous system. As a D2 autoreceptor agonist, it provides negative feedback to inhibit dopamine synthesis and release. Its 5-HT1A agonism contributes to its anxiolytic and antidepressant effects.
Caption: Simplified signaling pathway of Roxindole.
Experimental Protocols for Receptor Binding Assays
To determine the binding affinity of this compound for its primary targets, dopamine D2 and serotonin 5-HT1A receptors, radioligand binding assays are commonly employed.
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the Ki of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]-Spiperone, and either this compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin 5-HT1A Receptor Binding Assay
-
Objective: To determine the Ki of this compound for the serotonin 5-HT1A receptor.
-
Materials:
-
Cell membranes from CHO-K1 cells expressing the human 5-HT1A receptor.[9]
-
Radioligand: [³H]8-hydroxy-DPAT.[9]
-
Non-specific binding control: Metergoline.[9]
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[9]
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound (from 1 nM to 1 µM for a full competition assay).[9]
-
In a 96-well plate, add the assay buffer, cell membranes (10 µg), 0.25 nM [³H]8-hydroxy-DPAT, and either this compound, buffer (for total binding), or 10 µM metergoline (for non-specific binding).[9]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters.[9]
-
Wash the filters with ice-cold assay buffer.
-
Quantitate the radioactivity on the filters using a microplate scintillation counter.[9]
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: General workflow for radioligand binding assays.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic route, while requiring multiple steps, is achievable with standard laboratory techniques. The compound's potent and dual-action pharmacological profile, targeting both dopamine and serotonin systems, makes it a continued subject of interest in neuropharmacology and drug development. The provided experimental protocols offer a foundation for researchers to further investigate the properties and potential applications of this multifaceted molecule.
References
- 1. Roxindole - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roxindole [drugfuture.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. Roxindole hydrochloride (CAS 108050-82-4): R&D Systems [rndsystems.com]
- 6. Roxindole hydrochloride | CAS 108050-82-4 | EMD 49980 | Tocris Bioscience [tocris.com]
- 7. 119742-13-1 this compound [chemsigma.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
The Early Discovery and Development of Roxindole (EMD 49980): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxindole (EMD 49980) is a psychoactive compound that emerged from early research as a potential therapeutic agent for both psychosis and depression. Its unique pharmacological profile, characterized by a high affinity for dopamine D2-like autoreceptors and significant interactions with serotonin receptors, set it apart from typical antipsychotics and antidepressants of its time. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research that defined the initial understanding of Roxindole. It details the compound's receptor binding affinities, functional activities, and its effects in key animal models. Furthermore, this document outlines the experimental methodologies employed in its early evaluation and presents a proposed synthesis route. Visual representations of its primary signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its development.
Introduction
Roxindole, chemically known as 5-hydroxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]indole, was developed and investigated for its potential as an antipsychotic and antidepressant agent.[1][2] Its primary mechanism of action was identified as a potent agonist at dopamine D2 autoreceptors.[1] This activity is believed to contribute to its antipsychotic-like effects by reducing dopamine synthesis and release. In addition to its effects on the dopamine system, Roxindole also demonstrates a complex serotonergic profile, including 5-HT1A receptor agonism and inhibition of serotonin uptake.[1][3] This dual action on both dopamine and serotonin pathways suggested a potential for efficacy against both positive and negative symptoms of schizophrenia, as well as depressive disorders.
Pharmacological Profile
The pharmacological activity of Roxindole has been characterized through extensive in vitro and in vivo studies. Its binding affinity and functional activity at various neurotransmitter receptors are key to understanding its therapeutic potential and side-effect profile.
Receptor Binding Affinities
Roxindole exhibits a high affinity for several dopamine and serotonin receptor subtypes. The equilibrium dissociation constants (pKi) from radioligand binding assays are summarized in Table 1.
| Receptor Subtype | pKi |
| Dopamine D2 | 8.55 |
| Dopamine D3 | 8.93 |
| Dopamine D4 | 8.23 |
| Serotonin 5-HT1A | 9.42 |
| Serotonin 5-HT1B | 6.00 |
| Serotonin 5-HT1D | 7.05 |
| Table 1: Receptor Binding Affinities of Roxindole |
Functional Activity at Recombinant Human Receptors
The functional activity of Roxindole was assessed using [35S]GTPγS binding assays in cell lines expressing recombinant human receptors. The potency (pEC50) and intrinsic activity (Emax) relative to the endogenous agonist are presented in Table 2.
| Receptor Subtype | pEC50 | Emax (%) |
| Dopamine D2 | 7.88 | 10.5 |
| Dopamine D3 | 9.23 | 30.0 |
| Dopamine D4 | 7.69 | 35.1 |
| Serotonin 5-HT1A | - | 59.6 |
| Serotonin 5-HT1B | - | 27.1 |
| Serotonin 5-HT1D | - | 13.7 |
| Table 2: Functional Activity of Roxindole at Dopamine and Serotonin Receptors |
Proposed Synthesis of Roxindole (EMD 49980)
Step 1: Friedel-Crafts acylation of 5-benzyloxyindole. 5-benzyloxyindole would be reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent like dichloromethane to yield 3-(4-chlorobutanoyl)-5-benzyloxyindole.
Step 2: Reduction of the ketone. The ketone functional group in the product from Step 1 would be reduced to a methylene group using a reducing agent such as triethylsilane in the presence of trifluoroacetic acid, or through a Wolff-Kishner or Clemmensen reduction, to give 3-(4-chlorobutyl)-5-benzyloxyindole.
Step 3: Nucleophilic substitution with 4-phenyl-1,2,3,6-tetrahydropyridine. The resulting chloroalkane would then be reacted with 4-phenyl-1,2,3,6-tetrahydropyridine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF to yield the penultimate compound, 5-benzyloxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]indole.
Step 4: Deprotection of the hydroxyl group. Finally, the benzyl protecting group would be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the final product, Roxindole.
Preclinical Pharmacology: In Vivo Studies
The antipsychotic and antidepressant potential of Roxindole was evaluated in a range of animal models.
Models of Antipsychotic Activity
-
Apomorphine-Induced Stereotypy: Roxindole was shown to antagonize apomorphine-induced stereotyped behavior in rats, a classic screening model for antipsychotic efficacy.[2]
-
Conditioned Avoidance Response (CAR): In this model, which predicts the clinical efficacy of antipsychotics, Roxindole inhibited the conditioned avoidance response in rats.[2]
Models of Antidepressant Activity
-
Forced Swim Test: Roxindole was observed to reduce immobility time in the forced swim test in mice, an effect indicative of antidepressant potential.[2]
Early Clinical Development
The promising preclinical profile of Roxindole led to its investigation in clinical trials for both schizophrenia and depression. Early open-label studies in patients with schizophrenia suggested a potential benefit for negative symptoms.[2] Similarly, initial trials in patients with major depressive disorder indicated a rapid onset of antidepressant effects.
Experimental Methodologies
Radioligand Binding Assays
Objective: To determine the affinity of Roxindole for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest or from specific brain regions were prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) was incubated with the membrane preparation in the presence of varying concentrations of Roxindole.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of Roxindole that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist/antagonist properties) of Roxindole at G-protein coupled receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the recombinant human receptor of interest were prepared.
-
Incubation: Membranes were incubated with varying concentrations of Roxindole in the presence of GDP and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation: The reaction was terminated, and bound [35S]GTPγS was separated from unbound [35S]GTPγS by filtration.
-
Detection: The amount of [35S]GTPγS bound to the membranes was quantified by scintillation counting.
-
Data Analysis: Concentration-response curves were generated to determine the pEC50 (potency) and Emax (maximal effect relative to a full agonist).
Visualizations
Signaling Pathway
Caption: Proposed primary signaling pathway of Roxindole.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Experimental Workflow: In Vivo Antipsychotic Model
Caption: Workflow for the apomorphine-induced stereotypy model.
Conclusion
The early discovery and development of Roxindole (EMD 49980) revealed a compound with a novel and complex pharmacological profile. Its high affinity for dopamine D2 autoreceptors, coupled with its interactions with the serotonin system, positioned it as a promising candidate for treating both psychosis and depression. The preclinical data demonstrated a clear biological rationale for its therapeutic potential, which was subsequently explored in early clinical trials. This technical guide has provided a comprehensive summary of the foundational data and methodologies that were instrumental in the initial characterization of Roxindole, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
The Pharmacological Profile of Roxindole: A Dopamine Autoreceptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Roxindole is a psychopharmacological agent with a complex and multifaceted mechanism of action, primarily recognized for its potent agonist activity at dopamine autoreceptors.[1][2] Structurally classified as an indolylbutyl-tetrahydropyridine, roxindole has demonstrated a unique profile that combines dopamine D2-like autoreceptor agonism with significant interactions at serotonin receptors, particularly as a 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][2][3] This distinct pharmacological signature has led to its investigation for a range of neuropsychiatric disorders, including schizophrenia and major depression.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of roxindole, with a focus on its role as a dopamine autoreceptor agonist, intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Receptor Binding Affinity and Functional Activity
The following tables summarize the quantitative data on Roxindole's binding affinity (pKi), potency (pEC50), and efficacy (Emax) at key dopamine and serotonin receptor subtypes.
Table 1: Roxindole Receptor Binding Affinities (pKi)
| Receptor Subtype | pKi Value |
| Dopamine D2 (short isoform) | 8.55[1] |
| Dopamine D3 | 8.93[1] |
| Dopamine D4 (4-repeat isoform) | 8.23[1] |
| Serotonin 5-HT1A | 9.42[1] |
| Serotonin 5-HT1B | 6.00[1] |
| Serotonin 5-HT1D | 7.05[1] |
Table 2: Roxindole Functional Activity (pEC50 and Emax)
| Receptor Subtype | pEC50 | Emax (% of Dopamine/Serotonin) | Activity |
| Dopamine D2 | 7.88[1] | 10.5%[1] | Weak Partial Agonist |
| Dopamine D3 | 9.23[1] | 30.0%[1] | Partial Agonist |
| Dopamine D4 | 7.69[1] | 35.1%[1] | Partial Agonist |
| Serotonin 5-HT1A | - | 59.6%[1] | Partial Agonist |
| Serotonin 5-HT1B | - | 27.1%[1] | Weak Partial Agonist |
| Serotonin 5-HT1D | - | 13.7%[1] | Weak Partial Agonist |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Roxindole are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of Roxindole for various receptor subtypes.
Protocol:
-
Membrane Preparation:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant dopamine D2 (short isoform), D3, or D4.4 receptor subtypes, or human serotonin 5-HT1A, 5-HT1B, or 5-HT1D receptors are cultured and harvested.
-
The cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged.
-
The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format in a total volume of 250 µL.
-
To each well, the following are added in sequence:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
50 µL of various concentrations of Roxindole or a reference compound.
-
50 µL of the appropriate radioligand (e.g., [3H]spiperone for D2, D3, and D4 receptors; [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value.
-
100 µL of the prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., 10 µM haloperidol for dopamine receptors).
-
-
Incubation and Filtration:
-
The plates are incubated for 60 minutes at room temperature with gentle agitation.
-
The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (the concentration of Roxindole that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
Objective: To determine the functional agonist or antagonist activity of Roxindole at G-protein coupled receptors.
Protocol:
-
Membrane Preparation:
-
Cell membranes expressing the receptor of interest are prepared as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate with a final volume of 200 µL per well.
-
The reaction mixture contains:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
10 µM GDP.
-
Varying concentrations of Roxindole or a reference agonist.
-
Cell membranes (10-20 µg protein).
-
-
The mixture is pre-incubated for 15 minutes at 30°C.
-
The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.
-
-
Incubation and Termination:
-
The plates are incubated for 30 minutes at 30°C with gentle shaking.
-
The reaction is terminated by rapid filtration through GF/B filters.
-
-
Data Analysis:
-
The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
For agonist activity, concentration-response curves are generated, and pEC50 and Emax values are calculated. Emax is expressed as a percentage of the stimulation produced by a full agonist (e.g., dopamine or serotonin).
-
For antagonist activity, the ability of Roxindole to inhibit agonist-stimulated [35S]GTPγS binding is measured.
-
In Vivo Microdialysis
Objective: To measure the effect of Roxindole on extracellular dopamine levels in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) and secured with dental cement.
-
A dummy cannula is inserted to keep the guide patent.
-
Animals are allowed to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., with a 2 mm membrane length).
-
The probe is connected to a syringe pump and a fraction collector.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period of at least 1 hour to obtain a stable baseline of dopamine levels, Roxindole or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
The concentration of dopamine and its metabolites in the dialysate samples is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
The dopamine levels in the samples are expressed as a percentage of the mean baseline levels.
-
The effects of Roxindole on dopamine efflux are then plotted over time.
-
In Vivo Electrophysiological Recording
Objective: To assess the effect of Roxindole on the firing rate of dopamine neurons in vivo.
Protocol:
-
Animal Preparation and Surgery:
-
Rats are anesthetized, and a craniotomy is performed over the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).
-
The animal is placed in a stereotaxic frame.
-
-
Electrode Placement and Recording:
-
A recording microelectrode is slowly lowered into the VTA or SNc to identify spontaneously active dopamine neurons.
-
Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing pattern (2-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.
-
Once a stable baseline firing rate is recorded for several minutes, Roxindole or vehicle is administered intravenously or intraperitoneally.
-
-
Data Acquisition and Analysis:
-
The firing activity of the neuron is recorded continuously before and after drug administration.
-
The firing rate is typically analyzed in 1-minute bins.
-
The effect of Roxindole is quantified as the percentage change from the baseline firing rate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 autoreceptor signaling pathway activated by Roxindole.
Caption: Experimental workflow for a radioligand receptor binding assay.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. um.edu.mt [um.edu.mt]
- 2. Microdialysis guide cannula implantation surgery [protocols.io]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
Roxindole Mesylate for Schizophrenia's Negative Symptoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxindole mesylate, a compound with a multifaceted pharmacological profile, has been investigated for its potential therapeutic efficacy in treating the negative symptoms of schizophrenia. This technical guide provides a comprehensive overview of the available research, focusing on its mechanism of action, clinical findings, and experimental methodologies. While clinical research on roxindole for this specific indication is limited, existing data suggests a potential benefit, warranting further investigation. This document synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in roxindole's mechanism of action.
Core Mechanism of Action
This compound's pharmacological activity is primarily attributed to its function as a dopamine D2 autoreceptor agonist . In addition to this primary mechanism, it exhibits significant affinity for serotonin receptors, acting as a 5-HT1A receptor partial agonist and an inhibitor of serotonin reuptake. This dual action on both dopaminergic and serotonergic systems is hypothesized to underlie its potential effects on the negative symptoms of schizophrenia, which are thought to involve dysregulation in these neurotransmitter pathways.
Dopaminergic Pathway
As a D2 autoreceptor agonist, roxindole preferentially acts on presynaptic dopamine receptors. This agonistic activity leads to a negative feedback loop, reducing the synthesis and release of dopamine in the synaptic cleft. This is thought to modulate dopaminergic neurotransmission, potentially alleviating the hypoactive dopaminergic state in the prefrontal cortex associated with negative symptoms.
Serotonergic Pathway
Roxindole's partial agonism at 5-HT1A receptors and its inhibition of serotonin reuptake contribute to an overall enhancement of serotonergic neurotransmission. 5-HT1A receptor activation is known to modulate dopamine release in various brain regions, including the prefrontal cortex, which could further contribute to its therapeutic effects on negative symptoms.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of Roxindole
| Receptor Subtype | pKi | Reference |
| Dopamine D2 (short isoform) | 8.55 | [1] |
| Dopamine D3 | 8.93 | [1] |
| Dopamine D4 (4-repeat isoform) | 8.23 | [1] |
| Serotonin 5-HT1A | 9.42 | [1] |
| Serotonin 5-HT1B | 6.00 | [1] |
| Serotonin 5-HT1D | 7.05 | [1] |
| pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. |
Table 2: Clinical Efficacy Data (Wetzel et al., 1994)
| Parameter | Result |
| Study Design | Prospective open clinical trial |
| Patient Subgroup | Predominantly negative symptoms |
| Primary Outcome Measure | Scale for the Assessment of Negative Symptoms (SANS) |
| Efficacy | Moderate but significant 20% reduction in total SANS scores |
| Note: Detailed quantitative data from the full publication, including the number of patients, baseline and endpoint SANS scores with standard deviations, and p-values, were not available in the public domain at the time of this review. The information presented is from the study's abstract. |
Experimental Protocols
Detailed experimental protocols for the primary clinical trial investigating roxindole for negative symptoms are limited. However, based on the description of the study by Wetzel et al. (1994) as a "prospective open clinical trial," a general methodology can be outlined.
General Protocol for a Prospective Open-Label Clinical Trial
-
Objective: To assess the efficacy and safety of an investigational drug for a specific indication in a defined patient population.
-
Study Design: An open-label trial where both the researchers and participants know which treatment is being administered. This design is often used in early-phase clinical trials to gather preliminary data on efficacy and safety.
-
Patient Population:
-
Inclusion Criteria: Patients diagnosed with schizophrenia (according to standardized diagnostic criteria such as DSM or ICD) and exhibiting a pre-defined severity of negative symptoms, as measured by a validated rating scale (e.g., SANS or PANSS negative subscale).
-
Exclusion Criteria: Patients with comorbid conditions that could interfere with the assessment of the drug's efficacy or safety, or those receiving concurrent medications with known effects on schizophrenia symptoms.
-
-
Intervention:
-
Administration of this compound at a specified dose or a range of doses.
-
The treatment duration is pre-defined (e.g., several weeks or months).
-
-
Assessments:
-
Efficacy: Regular assessment of negative symptoms using standardized rating scales (e.g., SANS, PANSS) at baseline and at specified time points throughout the study.
-
Safety and Tolerability: Monitoring of adverse events, vital signs, and laboratory parameters.
-
-
Statistical Analysis:
-
Comparison of baseline and post-treatment scores on the primary efficacy measure using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
Descriptive statistics for safety and tolerability data.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of roxindole and a typical workflow for a clinical trial.
Caption: Roxindole's agonism at presynaptic D2 autoreceptors.
Caption: Roxindole's dual action on the serotonergic system.
References
Investigating the Antidepressant Potential of Roxindole Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxindole mesylate, a compound initially developed for the treatment of schizophrenia, has demonstrated significant potential as an antidepressant agent. This technical guide provides an in-depth analysis of the core preclinical and clinical evidence supporting the investigation of roxindole for major depressive disorder. It details the compound's complex mechanism of action, encompassing its interactions with key dopamine and serotonin receptors, and its effects on serotonin reuptake. This document summarizes the available quantitative data on its receptor binding and functional activity, outlines the methodologies of pivotal experiments, and visualizes the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Major depressive disorder (MDD) is a prevalent and debilitating condition with a significant unmet medical need for novel therapeutics. While traditional antidepressants have focused primarily on the serotonergic and noradrenergic systems, emerging evidence points to the involvement of the dopaminergic system in the pathophysiology of depression. This compound (EMD 49980) is a psychoactive compound with a multi-target pharmacological profile that makes it a compelling candidate for an antidepressant with a potentially novel mechanism of action. This guide delves into the scientific rationale and empirical data supporting the antidepressant potential of roxindole.
Mechanism of Action
Roxindole's antidepressant effects are believed to stem from its synergistic actions on multiple neurotransmitter systems. It functions as a potent dopamine D2 autoreceptor agonist, a 5-HT1A receptor agonist, and an inhibitor of serotonin reuptake.[1][2] This multifaceted profile suggests a broader spectrum of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).
Dopaminergic System Modulation
As a dopamine D2 autoreceptor agonist, roxindole is thought to enhance dopaminergic neurotransmission by reducing the feedback inhibition of dopamine release. At low doses, it preferentially acts on presynaptic D2 autoreceptors, leading to an increase in synaptic dopamine levels.[3]
Serotonergic System Engagement
Roxindole exhibits high affinity for and acts as a partial agonist at 5-HT1A receptors.[2] Agonism at these receptors is a well-established mechanism for anxiolytic and antidepressant effects. Furthermore, roxindole inhibits the reuptake of serotonin, a primary mechanism of action for many established antidepressant medications.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of roxindole at key human dopamine and serotonin receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi | Reference |
| Dopamine D2 (short isoform) | 8.55 | [2] |
| Dopamine D3 | 8.93 | [2] |
| Dopamine D4 (4-repeat isoform) | 8.23 | [2] |
| Serotonin 5-HT1A | 9.42 | [2] |
| Serotonin 5-HT1B | 6.00 | [2] |
| Serotonin 5-HT1D | 7.05 | [2] |
Table 2: Functional Activity of this compound in [³⁵S]GTPγS Binding Assays
| Receptor Subtype | pEC50 | Emax (% of standard agonist) | Agonist/Antagonist Profile | Reference |
| Dopamine D2 | 7.88 | 10.5% (vs. Dopamine) | Weak Partial Agonist | [2] |
| Dopamine D3 | 9.23 | 30.0% (vs. Dopamine) | Partial Agonist | [2] |
| Dopamine D4 | 7.69 | 35.1% (vs. Dopamine) | Partial Agonist | [2] |
| Serotonin 5-HT1A | - | 59.6% (vs. 5-HT) | Partial Agonist | [2] |
| Serotonin 5-HT1B | - | 27.1% | Weak Partial Agonist | [2] |
| Serotonin 5-HT1D | - | 13.7% | Weak Partial Agonist | [2] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | ED50 | Administration Route | Reference |
| Apomorphine-induced climbing | Mice | Inhibition of climbing | 1.4 mg/kg | s.c. | [4] |
| Apomorphine-induced stereotypy | Rats | Inhibition of stereotypy | 0.65 mg/kg | s.c. | [4] |
| Conditioned avoidance response | Rats | Inhibition of avoidance | 1.5 mg/kg | s.c. | [4] |
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
[³⁵S]GTPγS Binding Assay:
While the specific protocols for the cited roxindole studies are not fully detailed in the available literature, a general methodology for a [³⁵S]GTPγS binding assay is as follows:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D) are prepared.
-
Assay Buffer: A buffer containing GDP, MgCl₂, NaCl, and a reducing agent is used.
-
Incubation: Membranes are incubated with varying concentrations of roxindole, the standard agonist (dopamine or 5-HT), and [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine pEC50 and Emax values.
Preclinical Antidepressant Models
Forced Swim Test (Porsolt Test):
This widely used behavioral despair model assesses the potential antidepressant activity of compounds. The general procedure is as follows:
-
Animals: Male Wistar rats or Albino Swiss mice are commonly used.[3]
-
Apparatus: A transparent cylinder filled with water is used, with the depth adjusted so that the animal cannot touch the bottom or escape.
-
Procedure: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating) is recorded, typically during the last 4 minutes of the test.
-
Drug Administration: Roxindole or a vehicle control is administered at various doses and time points before the test. Specific doses and administration routes for roxindole in these tests are not consistently reported across all publications.
-
Outcome: A significant reduction in immobility time is indicative of antidepressant-like activity. Roxindole has been shown to reduce immobility time in this test.[3]
Clinical Trial in Major Depressive Disorder
An open-label clinical trial investigated the efficacy of roxindole in patients with major depression.[1]
-
Study Population: 12 inpatients diagnosed with a major depressive episode according to DSM-III-R criteria.[1]
-
Treatment: Patients received a fixed dosage of 15 mg of roxindole per day for 28 days.[1]
-
Primary Outcome Measure: The 17-item Hamilton Depression Rating Scale (HAMD-17) was used to assess the severity of depressive symptoms.[1]
-
Results: A reduction of at least 50% in the total HAMD-17 score was observed in 8 out of 12 patients after 4 weeks.[1] The mean reduction in the HAMD-17 score for all patients was 56%.[1] Half of the patients achieved remission (HAMD-17 score < 8).[1] A rapid onset of action was noted, with seven of the eight responders showing significant improvement within the first two weeks.[1]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action of Roxindole.
Experimental Workflow for Preclinical Antidepressant Screening
Caption: Workflow for the Forced Swim Test.
Conclusion
The available evidence strongly suggests that this compound possesses significant antidepressant properties. Its unique pharmacological profile, combining dopamine autoreceptor agonism with 5-HT1A agonism and serotonin reuptake inhibition, offers a promising multi-target approach to treating major depressive disorder. Preclinical studies have consistently demonstrated its antidepressant-like effects, and an initial clinical trial has shown encouraging efficacy and a rapid onset of action in patients with major depression. Further double-blind, placebo-controlled clinical trials are warranted to definitively establish the efficacy and safety of roxindole as a novel antidepressant. The data and methodologies presented in this guide provide a solid foundation for future research and development efforts in this area.
References
- 1. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Interaction of Roxindole Mesylate with the 5-Hydroxytryptamine System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of Roxindole mesylate on the 5-hydroxytryptamine (5-HT) system. Roxindole, initially developed as a dopamine D2 receptor agonist for schizophrenia, has demonstrated a complex and nuanced interaction with various components of the serotonergic system, suggesting its potential therapeutic applications in other neurological and psychiatric disorders.[1][2] This document consolidates the current understanding of Roxindole's binding affinities, functional activities, and the experimental methodologies used to elucidate these properties.
Quantitative Analysis of Roxindole's Interaction with 5-HT Receptors
This compound exhibits a distinct profile of high-affinity binding and functional activity at several key 5-HT receptor subtypes. The following tables summarize the quantitative data from in vitro pharmacological studies.
Table 1: Binding Affinities (pKi) of this compound at Human 5-HT Receptors
| Receptor Subtype | pKi | Reference Compound | pKi (Reference) |
| 5-HT1A | 9.42 | 8-OH-DPAT | - |
| 5-HT1B | 6.00 | 5-HT | - |
| 5-HT1D | 7.05 | 5-HT | - |
| 5-HT2A | - | Ketanserin | - |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. Data for 5-HT2A affinity was not available in the form of a pKi value in the reviewed literature.
Table 2: Functional Activity of this compound at Human 5-HT Receptors
| Receptor Subtype | Functional Assay | Parameter | Value | Relative to |
| 5-HT1A | [35S]GTPγS Binding | pEC50 | - | - |
| Emax | 59.6% | 5-HT (100%) | ||
| 5-HT1B | [35S]GTPγS Binding | Emax | 27.1% | 5-HT (100%) |
| 5-HT1D | [35S]GTPγS Binding | Emax | 13.7% | 5-HT (100%) |
| 5-HT2A | In vivo studies | Activity | Antagonist | - |
| 5-HT Transporter | Reuptake Assay | Activity | Inhibitor | - |
Note: pEC50 is the negative logarithm of the concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximum response achievable by an agonist. The data indicates that Roxindole is a partial agonist at 5-HT1A receptors and a weak partial agonist at 5-HT1B and 5-HT1D receptors.[3] In vivo studies have demonstrated its antagonistic properties at 5-HT2A receptors and its ability to inhibit serotonin reuptake.[4]
Experimental Protocols
The characterization of Roxindole's effects on the 5-HT system has been achieved through a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound for various 5-HT receptor subtypes.
-
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the human 5-HT receptor subtype of interest.
-
Radioligand: A specific radioligand with high affinity and selectivity for the receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Functional Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Objective: To determine the potency (pEC50) and efficacy (Emax) of this compound at 5-HT1A, 5-HT1B, and 5-HT1D receptors.
-
General Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (this compound) in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound form by filtration.
-
Detection: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the pEC50 and Emax values.
-
Serotonin Reuptake Inhibition Assay
This assay assesses the ability of a compound to block the serotonin transporter (SERT).
-
Objective: To determine if this compound inhibits the reuptake of serotonin.
-
General Methodology:
-
System: This can be performed using synaptosomes prepared from specific brain regions (e.g., cortex or striatum) or cell lines expressing the human SERT.
-
Incubation: The synaptosomes or cells are incubated with a radiolabeled serotonin analog (e.g., [3H]5-HT) in the presence and absence of the test compound (this compound).
-
Uptake: The uptake of the radiolabeled serotonin is allowed to proceed for a defined period.
-
Termination and Separation: The uptake is terminated by rapid filtration and washing to remove the extracellular radiolabel.
-
Detection: The amount of radiolabel taken up by the synaptosomes or cells is measured by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the compound on serotonin uptake is calculated.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Roxindole and a typical experimental workflow.
Discussion and Conclusion
This compound presents a complex pharmacological profile within the 5-hydroxytryptamine system. Its high affinity and partial agonist activity at 5-HT1A receptors, coupled with its antagonistic properties at 5-HT2A receptors and its inhibition of serotonin reuptake, suggest a multi-target mechanism of action.[3][4] This combination of effects may contribute to its observed antidepressant and anxiolytic properties in preclinical and clinical studies.
The partial agonism at 5-HT1A receptors is a key feature of several established and novel antidepressant and anxiolytic drugs. The antagonism of 5-HT2A receptors is also a characteristic of many atypical antipsychotics and is thought to contribute to their improved side-effect profile and potential efficacy in treating negative symptoms and cognitive deficits. Furthermore, the inhibition of serotonin reuptake is the primary mechanism of action for the most widely prescribed class of antidepressants, the SSRIs.
The multifaceted interaction of Roxindole with the 5-HT system highlights the potential for developing drugs with tailored polypharmacology to achieve enhanced therapeutic efficacy and a favorable side-effect profile. Further research is warranted to fully elucidate the downstream signaling consequences of Roxindole's actions at these various targets and to explore its full therapeutic potential in a range of neuropsychiatric disorders. This technical guide provides a solid foundation of the current knowledge, offering valuable insights for researchers and drug development professionals in the field.
References
- 1. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Roxindole Mesylate in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antidepressant-like effects of roxindole mesylate in preclinical rodent models of depression. The protocols detailed below are based on established behavioral and neurochemical assays.
Summary of Preclinical Findings
This compound has demonstrated potential antidepressant properties in rodent models. Its mechanism of action is primarily attributed to its activity as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor agonist, alongside inhibition of serotonin reuptake.[1] Preclinical studies have shown that roxindole can reduce immobility time in the forced swim test, a key indicator of antidepressant efficacy.[1]
Quantitative Data from In Vivo Rodent Studies
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | |||
| Roxindole | ||||
| Roxindole | ||||
| Roxindole | ||||
| Positive Control |
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | |||
| Roxindole | ||||
| Roxindole | ||||
| Roxindole | ||||
| Positive Control |
Table 3: Effect of this compound on Sucrose Preference
| Treatment Group | Dose (mg/kg) | N | Mean Sucrose Preference (%) ± SEM | % Increase vs. Vehicle |
| Vehicle | - | |||
| Roxindole | ||||
| Roxindole | ||||
| Roxindole | ||||
| Positive Control |
Table 4: Effect of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Treatment Group | Dose (mg/kg) | Brain Region | Neurotransmitter | N | Mean % Baseline ± SEM |
| Vehicle | - | PFC | Dopamine | ||
| Vehicle | - | PFC | Serotonin | ||
| Roxindole | PFC | Dopamine | |||
| Roxindole | PFC | Serotonin | |||
| Vehicle | - | NAc | Dopamine | ||
| Vehicle | - | NAc | Serotonin | ||
| Roxindole | NAc | Dopamine | |||
| Roxindole | NAc | Serotonin |
PFC: Prefrontal Cortex; NAc: Nucleus Accumbens
Experimental Protocols
The following are detailed protocols for the key behavioral assays used to assess antidepressant-like activity in rodents.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs. The test is based on the observation that animals will develop an immobile posture after a period of vigorous activity in an inescapable cylinder of water. Antidepressant treatments are known to reduce the duration of this immobility.
Materials:
-
Cylindrical containers (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
Stopwatch
-
Drying towels and warming area
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Fill the cylinders with water to a depth of 15-20 cm, ensuring the animal cannot touch the bottom with its tail or paws.
-
Gently place each animal into its respective cylinder.
-
Record the session for a total of 6 minutes.
-
-
Data Analysis:
-
The last 4 minutes of the 6-minute session are typically analyzed.
-
Score the duration of immobility, defined as the time the animal spends floating with only minimal movements necessary to keep its head above water.
-
Compare the immobility times between the treatment groups.
-
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening antidepressant drugs in mice. The test is based on the principle that when suspended by their tails, mice will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from an increase in the duration of immobility, which is reversed by antidepressant treatment.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording and analysis software
-
Stopwatch
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle.
-
Test Session:
-
Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the total duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
Compare the immobility times between the different treatment groups.
-
Sucrose Preference Test (SPT)
The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression, which is characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as an anhedonic-like state. Antidepressants can reverse this deficit.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
Scale for weighing bottles
Procedure:
-
Habituation:
-
For 48 hours, house animals individually with two bottles of water to acclimate them to the two-bottle setup.
-
For the next 48 hours, replace one of the water bottles with a 1% sucrose solution.
-
-
Deprivation: Before the test, deprive the animals of food and water for a period of 12-24 hours.
-
Test Session:
-
Present each animal with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
The test duration can vary, but a common paradigm is 1-4 hours.
-
-
Data Analysis:
-
After the test, weigh both bottles to determine the consumption of each liquid.
-
Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100
-
-
Compare the sucrose preference percentages between treatment groups.
-
References
Application Notes and Protocols for Roxindole Mesylate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxindole is a potent and selective agonist at dopamine D2, D3, and D4 receptors and a partial agonist at serotonin 5-HT1A receptors. This dual activity makes it a valuable tool for investigating the roles of these neurotransmitter systems in various physiological and pathological processes, including neuropsychiatric disorders. These application notes provide a detailed protocol for the dissolution of Roxindole mesylate for use in a variety of in vitro assays, along with an overview of its relevant signaling pathways and examples of its application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.
| Property | Value |
| Chemical Name | 3-(4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl)-1H-indol-5-ol methanesulfonate |
| Molecular Formula | C₂₃H₂₆N₂O · CH₄O₃S |
| Molecular Weight | 442.57 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store at -20°C, protect from light |
Protocol for Dissolving this compound
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. Perform this step in a chemical fume hood or a designated powder handling area.
-
Adding the Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and that no particulate matter is present. The solution should be clear and free of any precipitates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the DMSO stock solution is stable for several months.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3]
-
It is crucial to include a vehicle control (medium containing the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent on the cells.
-
The solubility of this compound in aqueous solutions is low. Therefore, it is recommended to prepare a high-concentration stock in DMSO and then dilute it into the aqueous assay buffer or cell culture medium immediately before use.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for utilizing a this compound stock solution in a typical cell-based in vitro assay.
Signaling Pathways of this compound
This compound exerts its effects primarily through the activation of Dopamine D2-like receptors and Serotonin 5-HT1A receptors. Both of these are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gi/o. The diagram below illustrates the key signaling events following the activation of these receptors.
Applications in In Vitro Assays
This compound is a versatile tool for a wide range of in vitro studies. Below are examples of assays where this compound can be effectively utilized.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine and serotonin receptor subtypes.
-
Methodology: Radioligand binding assays are typically performed using cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells). A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of this compound. The amount of radioligand bound to the receptor is then measured, and the Ki value for Roxindole is calculated.
2. Second Messenger Assays:
-
Objective: To assess the functional activity of this compound by measuring its effect on downstream signaling molecules.
-
Methodology (cAMP Assay): As both D2 and 5-HT1A receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Cells expressing the receptor of interest are first stimulated with an agent that increases cAMP levels (e.g., forskolin). The cells are then treated with varying concentrations of this compound, and the change in cAMP levels is quantified using a commercially available ELISA or HTRF assay kit.
3. Reporter Gene Assays:
-
Objective: To measure the transcriptional changes downstream of receptor activation.
-
Methodology: Cells are co-transfected with a plasmid encoding the receptor of interest and a reporter plasmid containing a response element for a transcription factor that is modulated by the signaling pathway (e.g., CREB for the cAMP pathway). Upon treatment with this compound, changes in the expression of the reporter gene (e.g., luciferase or β-galactosidase) are measured.[4]
4. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the potential cytotoxic effects of this compound on different cell types.
-
Methodology: Various assays can be employed, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability. Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours), and cell viability is then assessed according to the specific assay protocol.
5. Dopamine Release Assays:
-
Objective: To investigate the effect of Roxindole as a D2 autoreceptor agonist on dopamine release.
-
Methodology: This can be studied using primary neuronal cultures or brain slice preparations (e.g., striatal slices).[5] The tissue is pre-loaded with radiolabeled dopamine (e.g., ³H-dopamine) and then stimulated to induce dopamine release (e.g., with high potassium or an electrical stimulus). The effect of different concentrations of Roxindole on the stimulated release of ³H-dopamine is then measured.
By following these protocols and utilizing the provided information, researchers can effectively employ this compound as a pharmacological tool to further our understanding of dopamine and serotonin signaling in various biological systems.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Studies on the interaction of roxindole with brain monoamine oxidases and dopaminergic neurones in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Roxindole Mesylate for Behavioral Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxindole mesylate is a potent and selective dopamine D2 autoreceptor agonist, which also exhibits agonistic activity at serotonin 5-HT1A receptors and inhibits serotonin reuptake.[1][2] This unique pharmacological profile lends itself to a variety of applications in behavioral neuroscience research, particularly in the study of antipsychotic and antidepressant-like effects. These application notes provide a comprehensive overview of the dosages and protocols for utilizing this compound in key behavioral assays in rats.
Mechanism of Action
Roxindole's primary mechanism of action is the stimulation of presynaptic dopamine D2 autoreceptors. This leads to an inhibition of dopamine synthesis and release, resulting in decreased dopaminergic neurotransmission. At higher concentrations, it can also interact with postsynaptic D2 receptors. Concurrently, its agonist activity at 5-HT1A receptors and inhibition of serotonin reuptake contribute to its antidepressant and anxiolytic-like properties.
Data Presentation: this compound Dosage in Rat Behavioral Studies
The following table summarizes the effective dosages of this compound administered subcutaneously (s.c.) in various behavioral paradigms in rats.
| Behavioral Assay | Effect | Effective Dose Range (s.c.) | Species/Strain | Citation(s) |
| Locomotor Activity | Decrease in spontaneous motility | Threshold dose: 0.0625 mg/kg | Wistar rats | [1][2] |
| Partial reversal of reserpine-induced hypomotility | Threshold dose: 0.25 mg/kg | Rats | [1] | |
| Stereotyped Behavior | Inhibition of apomorphine-induced stereotypy | ED50: 0.65 mg/kg | Rats | [1] |
| Conditioned Avoidance Response | Inhibition | ED50: 1.5 mg/kg | Rats | [1] |
| Forced Swim Test | Reduced immobility time (Antidepressant-like effect) | Effective at doses that reduce locomotor activity | Wistar rats | [2] |
| Elevated Plus Maze | Anxiolytic-like effects | Not yet extensively reported in the literature | - |
Experimental Protocols
Drug Preparation and Administration
Vehicle Selection: this compound for subcutaneous injection can be dissolved in sterile 0.9% saline.
Subcutaneous (s.c.) Injection Protocol:
-
Animal Restraint: Manually restrain the rat. For a single operator, gently hold the rat and create a "tent" of the loose skin over the back of the neck/scapular region. For two operators, one can restrain the animal while the other administers the injection.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin on the back, between the shoulder blades.
-
Needle and Syringe: Use a 25-27 gauge needle with an appropriate volume syringe (e.g., 1 ml).
-
Injection Volume: The volume to be injected should be minimized and adhere to institutional guidelines, typically not exceeding 10 ml/kg for rats.
-
Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle bevel-up into the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Forced Swim Test (Porsolt Test)
This test is used to assess antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (approximately 20 cm in diameter and 40-50 cm high).
-
The cylinder should be filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom with its tail or hind limbs.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the water-filled cylinder for a 15-minute session.
-
This session serves to induce a state of behavioral despair.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle (e.g., saline) subcutaneously 30-60 minutes before the test session.
-
Place the rat back into the cylinder for a 5-minute session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.
-
A significant decrease in immobility time in the roxindole-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[2]
-
Elevated Plus Maze
This test is used to assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated approximately 50 cm from the floor.
-
Two opposite arms are "open" (e.g., 50 cm long x 10 cm wide).
-
Two opposite arms are "closed" by high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
Procedure:
-
Habituation: Allow the rats to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle subcutaneously 30-60 minutes prior to testing.
-
Testing:
-
Place the rat on the central platform facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the closed arms.
-
Count the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Signaling Pathway Diagrams
References
Application Notes and Protocols for the Use of Roxindole Mesylate in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Roxindole mesylate in the forced swim test (FST), a widely used preclinical model for assessing antidepressant-like activity.
Introduction
This compound (EMD 49980) is a compound with a multimodal pharmacological profile, exhibiting agonist activity at dopamine D2 and D3 receptors, agonist activity at serotonin 5-HT1A receptors, and inhibitory effects on the serotonin transporter (SERT). This unique mechanism of action suggests its potential as an antidepressant agent. The forced swim test is a behavioral despair model used to screen potential antidepressant compounds. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that Roxindole reduces immobility time in the forced swimming test, suggesting its potential antidepressant activity.[1]
Mechanism of Action Signaling Pathway
Roxindole's antidepressant-like effects are believed to be mediated through its interaction with multiple neurotransmitter systems. Its agonism at 5-HT1A receptors and inhibition of serotonin reuptake both lead to an increase in serotonergic neurotransmission.[2] Activation of presynaptic 5-HT1A autoreceptors can initially reduce serotonin release, but chronic administration leads to their desensitization, resulting in enhanced serotonin release. Postsynaptically, 5-HT1A receptor activation is coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to decreased cAMP and PKA activity. This signaling cascade ultimately results in the modulation of gene expression related to neuroplasticity and mood regulation.[3][4][5] Roxindole's activity as a dopamine D2 receptor agonist also contributes to its pharmacological profile.
Caption: Signaling pathway of this compound.
Experimental Protocols
A standardized protocol for the forced swim test is crucial for obtaining reliable and reproducible data. The following protocol is a general guideline and may require optimization based on specific experimental conditions and animal strains.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a suspending agent)
-
Forced swim test apparatus: A transparent cylinder (e.g., 40 cm high, 18 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
Water bath or heater to maintain water temperature.
-
Video recording equipment.
-
Animal holding cages with a heat source for drying.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals for a few days leading up to the test to minimize stress.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).
-
-
Forced Swim Test:
-
Fill the cylinder with water to a depth of 15-20 cm for rats or 10-15 cm for mice. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet.
-
Maintain the water temperature at 23-25°C.
-
Gently place the animal into the cylinder.
-
Record the animal's behavior for a total of 6 minutes.[6][7] The initial 2 minutes are often considered an acclimation period, and the subsequent 4 minutes are scored for behavioral parameters.[8]
-
At the end of the 6-minute session, remove the animal from the water, gently dry it with a towel, and place it in a warm holding cage to prevent hypothermia.
-
-
Behavioral Scoring:
-
Analyze the video recordings to score the duration of the following behaviors during the last 4 minutes of the test:
-
Immobility: The animal remains floating with only minimal movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
-
Data Analysis:
-
Calculate the mean duration of immobility, swimming, and climbing for each treatment group.
-
Compare the behavioral scores of the Roxindole-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow
The following diagram illustrates the typical workflow for conducting a forced swim test experiment with this compound.
Caption: Forced swim test experimental workflow.
Data Presentation
While specific quantitative data for this compound in the forced swim test from a primary research article is not available in the provided search results, a hypothetical data table is presented below to illustrate how results should be structured. A study by Maj et al. (1992) qualitatively reports a reduction in immobility time with Roxindole treatment.[1]
Table 1: Effects of this compound on Behavior in the Forced Swim Test (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 180 ± 15 | 50 ± 8 | 10 ± 3 |
| Roxindole | 1 | 150 ± 12 | 75 ± 10 | 15 ± 4 |
| Roxindole | 5 | 110 ± 10** | 95 ± 12 | 35 ± 6 |
| Roxindole | 10 | 95 ± 9*** | 110 ± 11 | 35 ± 5** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle group.
Considerations and Troubleshooting
-
Locomotor Activity: It is essential to assess the effects of Roxindole on general locomotor activity in a separate test (e.g., open field test). A compound that increases overall motor activity may produce a false positive result in the forced swim test by reducing immobility due to hyperactivity rather than a specific antidepressant-like effect.[1] Low doses of roxindole have been observed to decrease locomotor activity, while higher doses do not induce hyperactivity.[1]
-
Animal Strain: Different strains of mice and rats can exhibit varying baseline levels of immobility and sensitivity to antidepressants. It is important to select an appropriate strain and to report the strain used in any publication.
-
Environmental Factors: The testing environment should be kept consistent, with controlled lighting and noise levels, as these factors can influence animal behavior.
-
Observer Bias: Behavioral scoring should be performed by an observer who is blind to the treatment conditions to minimize bias.
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize the forced swim test to evaluate the antidepressant-like properties of this compound.
References
- 1. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. psychscenehub.com [psychscenehub.com]
Application Notes and Protocols for Conditioned Avoidance Response (CAR) Testing with Roxindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxindole (EMD 49980) is a psychoactive compound with a complex pharmacological profile, primarily characterized by its potent and selective dopamine D2 autoreceptor agonism.[1] Additionally, it exhibits serotonin 5-HT1A receptor agonistic properties and inhibits serotonin reuptake.[1] This unique combination of activities has led to its investigation for potential antipsychotic and antidepressant effects.
One of the standard preclinical assays for evaluating antipsychotic potential is the Conditioned Avoidance Response (CAR) test.[2][3] This behavioral paradigm assesses the ability of a compound to suppress a learned avoidance behavior, which is predictive of clinical antipsychotic efficacy. Drugs that selectively inhibit the avoidance response without impairing the ability to escape an aversive stimulus are considered to have an antipsychotic-like profile.[4] Roxindole has been shown to inhibit the conditioned avoidance response in rats, suggesting potential antipsychotic properties.[1][5]
These application notes provide a detailed protocol for assessing the effects of Roxindole mesylate on CAR in rats and summarize the expected quantitative outcomes. The document also includes a visualization of the putative signaling pathways involved in Roxindole's modulation of this behavior.
Data Presentation
The antipsychotic-like effects of this compound are typically quantified by its ability to decrease the number of successful avoidance responses in a dose-dependent manner, without significantly affecting the number of escape responses. The ED50 for the inhibition of the conditioned avoidance response in rats has been reported as 1.5 mg/kg, s.c.[1][5]
The following table represents a hypothetical dose-response study for Roxindole in a two-way active avoidance task, based on the known ED50. This table illustrates the expected selective suppression of avoidance behavior.
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Avoidances (%) | Mean Escapes (%) | Mean Failures to Escape (%) |
| Vehicle | 0 | 10 | 85.2 | 14.8 | 0 |
| Roxindole | 0.5 | 10 | 68.5 | 31.0 | 0.5 |
| Roxindole | 1.5 | 10 | 48.9 | 50.1 | 1.0 |
| Roxindole | 5.0 | 10 | 25.3 | 72.5 | 2.2 |
Note: This table is a representative example based on the published ED50 and the typical profile of a compound with antipsychotic-like effects in the CAR test. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Two-Way Active Conditioned Avoidance Response (CAR) Protocol
This protocol is designed to assess the effect of this compound on the acquisition and performance of a conditioned avoidance response in rats.
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 250-300g at the start of the experiment
-
Housing: Housed in pairs or individually in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. Apparatus:
-
A standard two-way shuttle box divided into two equal-sized compartments by a partition with an opening at the floor level.
-
The floor of each compartment consists of a stainless-steel grid connected to a shock generator.
-
Each compartment is equipped with a light source and a sound generator to serve as conditioned stimuli (CS).
-
Infrared beams are used to detect the position of the rat in the shuttle box.
3. Experimental Procedure:
a. Habituation (Day 1):
-
Place each rat in the shuttle box for a 5-minute session.
-
Allow free exploration of both compartments.
-
No stimuli (light, sound, or shock) are presented during this phase.
b. Training/Acquisition (Days 2-5):
-
Administer this compound or vehicle subcutaneously (s.c.) at the desired dose 30 minutes prior to the training session.
-
Place the rat in one compartment of the shuttle box.
-
Each training session consists of 50 trials with a mean inter-trial interval (ITI) of 30 seconds (range 20-40 seconds).
-
Each trial begins with the presentation of the conditioned stimulus (CS), which is a light and a tone (e.g., 80 dB, 2900 Hz), for 10 seconds.
-
If the rat crosses to the opposite compartment during the 10-second CS presentation, the CS is terminated, and the response is recorded as an avoidance . No shock is delivered.
-
If the rat fails to cross during the CS presentation, the unconditioned stimulus (US), a foot shock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, concurrently with the CS.
-
If the rat crosses to the other compartment during the US presentation, both the CS and US are terminated, and the response is recorded as an escape .
-
If the rat does not cross to the other compartment within the 10-second US presentation, the trial is terminated, and this is recorded as an escape failure .
-
The primary data recorded are the number of avoidances, escapes, and escape failures for each session.
4. Data Analysis:
-
The data are typically expressed as the percentage of avoidances, escapes, and escape failures out of the total number of trials.
-
Statistical analysis is performed using ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control group.
-
The ED50 for the suppression of avoidance can be calculated using regression analysis.
Mandatory Visualizations
Experimental Workflow for Conditioned Avoidance Response Testing
References
- 1. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist PMID: 8558454 | MCE [medchemexpress.cn]
Application Notes: In Vitro [³⁵S]GTPγS Binding Assays for Roxindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxindole mesylate is a psychoactive compound with a complex pharmacological profile, exhibiting high affinity for multiple serotonin and dopamine receptors. It has been investigated for its potential antidepressant and antipsychotic properties. A key method for characterizing the functional activity of Roxindole at its G protein-coupled receptor (GPCR) targets is the in vitro [³⁵S]GTPγS binding assay. This assay provides a direct measure of G protein activation, the first step in the signaling cascade following agonist binding to a GPCR. By quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in response to a ligand, researchers can determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound, thereby classifying it as a full agonist, partial agonist, or antagonist.
These application notes provide a summary of the functional activity of this compound at key human serotonin and dopamine receptors as determined by [³⁵S]GTPγS binding assays, along with a detailed protocol for performing such an assay.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at various human recombinant receptors, as determined by [³⁵S]GTPγS binding assays.[1]
Table 1: Functional Activity of this compound at Human Dopamine Receptors
| Receptor Subtype | pEC₅₀ | Eₘₐₓ (% of Dopamine) | Activity Profile |
| hD₂ | 7.88 | 10.5% | Weak Partial Agonist |
| hD₃ | 9.23 | 30.0% | Partial Agonist |
| hD₄ | 7.69 | 35.1% | Partial Agonist |
Table 2: Functional Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | pEC₅₀ | Eₘₐₓ (% of 5-HT) | Activity Profile |
| h5-HT₁ₐ | Not explicitly stated in the primary source, but high potency is implied by a pKᵢ of 9.42 | 59.6% | Partial Agonist |
| h5-HT₁ₑ | - | 27.1% | Weak Partial Agonist |
| h5-HT₁D | - | 13.7% | Very Weak Partial Agonist |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT₁ₐ and D₂ receptors, both of which are coupled to inhibitory G proteins (Gᵢ/Gₒ).
References
Application Notes and Protocols for Testing Roxindole Mesylate Efficacy in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While the dopamine D2 receptor antagonism is a cornerstone of current antipsychotic therapy, there is a growing interest in alternative mechanisms that may offer a broader spectrum of efficacy, particularly for negative and cognitive symptoms, with a more favorable side-effect profile. Roxindole is a compound with a multimodal mechanism of action, primarily acting as a potent dopamine D2 autoreceptor agonist. It also exhibits properties as a serotonin 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1] This unique pharmacological profile suggests potential therapeutic benefits in schizophrenia, particularly in alleviating negative symptoms, as suggested by some clinical trials.[2]
These application notes provide a generalized framework and detailed protocols for evaluating the preclinical efficacy of Roxindole mesylate in a widely used pharmacological animal model of schizophrenia, the MK-801 (dizocilpine)-induced model. This model is based on the glutamate hypofunction hypothesis of schizophrenia and can replicate aspects of positive, negative, and cognitive symptoms of the disorder in rodents.[3][4]
Proposed Signaling Pathway of this compound
Roxindole's primary action as a dopamine D2 autoreceptor agonist is hypothesized to reduce the synthesis and release of dopamine in hyperdopaminergic states, which may contribute to the positive symptoms of schizophrenia.[5] Located presynaptically, these autoreceptors act as a negative feedback mechanism on dopaminergic neurons.[5] By stimulating these autoreceptors, Roxindole can decrease neuronal firing and dopamine release without blocking postsynaptic D2 receptors, a mechanism that differs from traditional antipsychotics. Its additional 5-HT1A agonism may contribute to anxiolytic and antidepressant effects, and potentially ameliorate cognitive deficits.
Caption: Proposed signaling pathway of Roxindole as a D2 autoreceptor agonist.
Experimental Workflow for Efficacy Testing
A typical workflow for assessing the efficacy of this compound in the MK-801 model involves acclimatization of the animals, baseline behavioral testing, induction of schizophrenia-like symptoms with MK-801, administration of the test compound (Roxindole), and subsequent behavioral assessments to measure the reversal of induced deficits.
Caption: Generalized experimental workflow for testing Roxindole efficacy.
Detailed Experimental Protocols
Animal Model: MK-801-Induced Schizophrenia-Like Behaviors in Rats
This model is widely used to induce a state that mimics certain aspects of schizophrenia. MK-801 is a non-competitive NMDA receptor antagonist.[6]
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Standard housing conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water). Animals should be group-housed initially and then single-housed during the testing period to avoid aggression induced by MK-801.
-
Drug Preparation:
-
MK-801 (Dizocilpine Maleate): Dissolve in 0.9% sterile saline. A common dose to induce hyperlocomotion and cognitive deficits is 0.1-0.2 mg/kg, administered intraperitoneally (i.p.).[7]
-
This compound: Dissolve in a suitable vehicle (e.g., saline with a small amount of Tween 80). Dosing should be determined by dose-response studies.
-
-
Experimental Groups:
-
Control: Vehicle for Roxindole + Saline for MK-801.
-
MK-801: Vehicle for Roxindole + MK-801.
-
Roxindole Low Dose: Low dose Roxindole + MK-801.
-
Roxindole Medium Dose: Medium dose Roxindole + MK-801.
-
Roxindole High Dose: High dose Roxindole + MK-801.
-
Positive Control: Atypical antipsychotic (e.g., Olanzapine) + MK-801.
-
Behavioral Testing Battery
Testing should commence approximately 30 minutes after MK-801 administration.
This test measures the stimulant effects of MK-801, which is considered a model for the positive symptoms of schizophrenia.[8]
-
Apparatus: Open field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
-
Procedure:
-
Administer this compound or its vehicle.
-
After the appropriate pretreatment time (e.g., 30-60 minutes), administer MK-801 or saline.
-
30 minutes after the MK-801 injection, place the rat in the center of the open field arena.
-
Record locomotor activity (total distance traveled, number of line crossings) for a period of 60 minutes.
-
-
Data Analysis: Compare the locomotor activity between the different treatment groups. A significant reduction in MK-801-induced hyperlocomotion by Roxindole would indicate potential efficacy against positive symptoms.
This test assesses social withdrawal, a core negative symptom of schizophrenia.[3]
-
Apparatus: A clean, neutral arena, identical to the open field used for hyperlocomotion testing.
-
Procedure:
-
On the day before testing, habituate the rats to the arena for 10 minutes.
-
On the test day, administer drugs as described above.
-
Place two unfamiliar, weight-matched rats from the same treatment group into the arena together.
-
Record the session for 10-15 minutes.
-
A trained observer, blind to the treatment groups, scores the total duration of active social behaviors (e.g., sniffing, grooming, following).
-
-
Data Analysis: Compare the total time spent in social interaction across groups. An increase in social interaction time in the Roxindole-treated groups compared to the MK-801 group would suggest efficacy against negative-like symptoms.
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.[9]
-
Apparatus: A familiar open-field arena and a set of different objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the rats.
-
Procedure:
-
Habituation (Day 1): Allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2):
-
Administer drugs as per the experimental design.
-
After the appropriate waiting times, place the rat in the arena with two identical objects and allow it to explore for 5 minutes.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-4 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the rat to explore for 5 minutes and record the time spent exploring each object (sniffing or touching with the nose).
-
-
-
Data Analysis: Calculate a discrimination index (DI) for each rat: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI close to zero in the MK-801 group indicates a memory deficit. A significant increase in the DI in the Roxindole-treated groups would indicate an amelioration of cognitive deficits.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables. Below are template tables for organizing the results.
Table 1: Effect of this compound on MK-801-Induced Hyperlocomotion
| Treatment Group | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Saline | 10 | Data |
| Vehicle + MK-801 (0.15 mg/kg) | 10 | Data |
| Roxindole (Low Dose) + MK-801 | 10 | Data |
| Roxindole (Med Dose) + MK-801 | 10 | Data |
| Roxindole (High Dose) + MK-801 | 10 | Data |
| Positive Control + MK-801 | 10 | Data |
Table 2: Effect of this compound on MK-801-Induced Social Interaction Deficits
| Treatment Group | N | Time in Social Interaction (s) (Mean ± SEM) |
| Vehicle + Saline | 10 | Data |
| Vehicle + MK-801 (0.15 mg/kg) | 10 | Data |
| Roxindole (Low Dose) + MK-801 | 10 | Data |
| Roxindole (Med Dose) + MK-801 | 10 | Data |
| Roxindole (High Dose) + MK-801 | 10 | Data |
| Positive Control + MK-801 | 10 | Data |
Table 3: Effect of this compound on MK-801-Induced Cognitive Deficits in the Novel Object Recognition Test
| Treatment Group | N | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle + Saline | 10 | Data |
| Vehicle + MK-801 (0.15 mg/kg) | 10 | Data |
| Roxindole (Low Dose) + MK-801 | 10 | Data |
| Roxindole (Med Dose) + MK-801 | 10 | Data |
| Roxindole (High Dose) + MK-801 | 10 | Data |
| Positive Control + MK-801 | 10 | Data |
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of this compound's efficacy in a well-established animal model of schizophrenia. By assessing its impact on behaviors analogous to the positive, negative, and cognitive symptom domains, researchers can gain valuable insights into its therapeutic potential. Given its unique mechanism of action, particularly its D2 autoreceptor agonism, this compound may represent a promising candidate for further investigation as a novel treatment for schizophrenia. It is crucial to conduct careful dose-response studies and include appropriate positive controls to validate the findings.
References
- 1. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 9. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Administration of Roxindole Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of roxindole mesylate, a compound with a multifaceted pharmacological profile. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for essential behavioral assays. The information herein is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
This compound is a psychotropic agent with a complex pharmacology, primarily acting as a selective dopamine D2 autoreceptor agonist.[1] In addition to its effects on the dopaminergic system, it also exhibits agonistic activity at serotonin 5-HT1A receptors and functions as a serotonin reuptake inhibitor.[1][2] This unique combination of activities contributes to its profile as a potential antipsychotic and antidepressant agent.[3] The agonism of D2 autoreceptors leads to a reduction in dopamine synthesis and release, a mechanism distinct from the postsynaptic D2 receptor blockade of typical antipsychotics. Its interaction with the serotonin system is also crucial to its overall effect profile.
Data Presentation
The following tables summarize the quantitative data from preclinical behavioral studies of this compound.
Table 1: Behavioral Effects of this compound in Rodents
| Behavioral Assay | Animal Model | Administration Route | Effect | ED50 / Threshold Dose | Citation |
| Apomorphine-Induced Climbing | Mice | Subcutaneous (s.c.) | Inhibition | 1.4 mg/kg | [1] |
| Apomorphine-Induced Stereotypy | Rats | Subcutaneous (s.c.) | Inhibition | 0.65 mg/kg | [1] |
| Conditioned Avoidance Response | Rats | Subcutaneous (s.c.) | Inhibition | 1.5 mg/kg | [1] |
| Spontaneous Motility | Rats | Subcutaneous (s.c.) | Monophasic Decrease | 0.0625 mg/kg (threshold) | [1] |
| Reserpine-Induced Hypomotility | Rats | Subcutaneous (s.c.) | Partial Reversal | 0.25 mg/kg (threshold) | [1] |
| Forced Swimming Test | Rats/Mice | Not Specified | Reduction in Immobility Time | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for key preclinical behavioral assays are provided below.
Apomorphine-Induced Climbing in Mice
This protocol is designed to assess the potential antipsychotic activity of a compound by measuring its ability to antagonize the climbing behavior induced by the dopamine agonist apomorphine.
Materials:
-
Male Albino Swiss mice (or other appropriate strain)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter)
-
Stopwatches or automated tracking system
Procedure:
-
Acclimation: House mice in the experimental room for at least one hour before testing to allow for acclimation to the environment.
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously (s.c.). The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
The dose range for this compound should be determined based on preliminary studies.
-
-
Pre-treatment Time: Allow for a pre-treatment period following this compound administration (e.g., 30 minutes).
-
Apomorphine Administration: Administer apomorphine hydrochloride (e.g., 1.0 mg/kg, s.c.) to induce climbing behavior.
-
Observation:
-
Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.
-
Observe the mice for a period of 30 minutes.
-
Record the time each mouse spends climbing the walls of the cage. Climbing is defined as the mouse having all four paws on the wire mesh.
-
-
Data Analysis:
-
Calculate the total time spent climbing for each mouse.
-
Compare the climbing time of the this compound-treated groups to the vehicle-treated control group.
-
Determine the ED50 value, which is the dose of this compound that reduces the climbing time by 50% compared to the control group.
-
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model for antipsychotic efficacy, assessing a compound's ability to suppress a learned avoidance response.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) light or tone, and an unconditioned stimulus (US) footshock.
-
Control and recording equipment.
Procedure:
-
Acclimation and Habituation:
-
Handle the rats for several days before the start of the experiment.
-
Habituate the rats to the shuttle box for a set period (e.g., 5 minutes) for 1-2 days prior to training.
-
-
Training (Acquisition Phase):
-
Place a rat in one compartment of the shuttle box.
-
Each trial consists of the presentation of a conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered. This is recorded as an avoidance response.
-
If the rat does not move to the other compartment during the CS, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment. This is recorded as an escape response.
-
If the rat fails to escape during the shock presentation, it is recorded as an escape failure.
-
Conduct a set number of trials per session (e.g., 30 trials) with a variable inter-trial interval.
-
Continue training sessions until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing Phase:
-
Once stable avoidance is established, administer this compound or vehicle (e.g., s.c.).
-
After a specified pre-treatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each rat.
-
Compare the percentage of avoidance responses in the this compound-treated groups to the vehicle-treated group.
-
A selective suppression of avoidance responding without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Forced Swimming Test (FST) in Rodents
The FST is a widely used screening tool for potential antidepressant activity, based on the principle that antidepressants reduce the immobility time of rodents when placed in an inescapable cylinder of water.
Materials:
-
Male Wistar rats or Albino Swiss mice
-
This compound
-
Vehicle (e.g., sterile saline)
-
Transparent glass or plastic cylinders (e.g., for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
Water bath to maintain water temperature at 23-25°C.
-
Stopwatches and video recording equipment.
-
Towels for drying the animals.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally or subcutaneously).
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).
-
Test Session:
-
Fill the cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 30 cm for rats, 15 cm for mice).
-
Gently place each animal into its respective cylinder.
-
The test session typically lasts for 6 minutes.
-
Record the entire session on video for later analysis.
-
-
Behavioral Scoring:
-
The last 4 minutes of the 6-minute session are typically scored.
-
Score the duration of immobility, which is defined as the animal floating passively in the water, making only small movements necessary to keep its head above water.
-
Other behaviors that can be scored include swimming and climbing/struggling.
-
-
Post-Test Care: At the end of the session, carefully remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Data Analysis:
-
Calculate the total duration of immobility for each animal.
-
Compare the immobility time of the this compound-treated groups with the vehicle-treated control group.
-
A significant reduction in immobility time suggests a potential antidepressant-like effect.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
Application Notes: Measuring Locomotor Activity After Roxindole Mesylate Treatment
Introduction
Roxindole mesylate is a psychoactive compound with a complex pharmacological profile, primarily recognized for its interaction with dopamine and serotonin receptor systems.[1][2][3] It has been investigated for its potential antidepressant and antipsychotic properties.[2][4] A key preclinical assessment for compounds acting on the central nervous system (CNS) is the evaluation of their effects on spontaneous locomotor activity. This metric serves as an indicator of potential sedative, stimulant, or other modulatory effects on motor function. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on locomotor activity in rodent models.
Pharmacological Profile of this compound
Roxindole's primary mechanism of action involves its activity as a potent dopamine D2 autoreceptor agonist.[1][2] It also demonstrates high affinity and partial agonist activity at serotonin 5-HT1A receptors and functions as a serotonin reuptake inhibitor.[1][2][5] Furthermore, Roxindole acts as a partial agonist at dopamine D3 and D4 receptors, while exhibiting weak activation but potent blockade of postsynaptic D2 receptors.[5] This multifaceted receptor interaction profile contributes to its distinct effects on the CNS. The activation of D2 autoreceptors and 5-HT1A receptors is thought to be a key contributor to its modulation of locomotor activity.[1][5]
Quantitative Data Summary
The following tables summarize the receptor binding profile and behavioral effects of this compound based on preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity of Roxindole
| Receptor | Affinity (pKi) | Functional Activity | Efficacy (Emax %) |
|---|---|---|---|
| Dopamine D2 | 8.55 | Partial Agonist / Antagonist | 10.5% |
| Dopamine D3 | 8.93 | Partial Agonist | 30.0% |
| Dopamine D4 | 8.23 | Partial Agonist | 35.1% |
| Serotonin 5-HT1A | 9.42 | Partial Agonist | 59.6% |
| Serotonin 5-HT1B | 6.00 | Weak Partial Agonist | 27.1% |
| Serotonin 5-HT1D | 7.05 | Weak Partial Agonist | 13.7% |
Data sourced from[5]. Efficacy is relative to the endogenous ligand (Dopamine or 5-HT).
Table 2: Behavioral Effects of this compound in Rodents
| Behavioral Model | Species | Effect | Effective Dose (ED50 or Threshold) |
|---|---|---|---|
| Spontaneous Locomotion | Rat | Monophasic Decrease | Threshold: 0.0625 mg/kg, s.c. |
| Apomorphine-induced Climbing | Mouse | Inhibition | ED50: 1.4 mg/kg, s.c. |
| Apomorphine-induced Stereotypy | Rat | Inhibition | ED50: 0.65 mg/kg, s.c. |
| Conditioned Avoidance Response | Rat | Inhibition | ED50: 1.5 mg/kg, s.c. |
| Reserpine-induced Hypomotility | Rat | Partial Reversal | Threshold: 0.25 mg/kg, s.c. |
Data sourced from[1].
Experimental Protocols
This section provides a detailed protocol for measuring spontaneous locomotor activity in rodents following the administration of this compound. The protocol is based on standard methodologies used in neuropharmacological research.[6][7][8]
Protocol: Open Field Test for Locomotor Activity
1. Objective: To quantify the effect of this compound on horizontal and vertical locomotor activity in mice or rats.
2. Materials:
-
Test Subjects: Male mice (e.g., C57BL/6, Albino Swiss) or rats (e.g., Wistar, Sprague-Dawley).[4][9]
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm clear acrylic box) equipped with automated photobeam detection systems or a video tracking system.[6][7]
-
This compound: Dissolved in a suitable vehicle (e.g., sterile saline with a small percentage of Tween 80).
-
Vehicle Control: The same solvent used to dissolve Roxindole.
-
Syringes and Needles: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Cleaning Solution: 10-70% ethanol or isopropyl alcohol to clean the arena between trials.[6]
3. Experimental Workflow Diagram:
4. Procedure:
-
Acclimation (Testing Day):
-
Transport animals in their home cages to the testing room at least 45-60 minutes before the experiment begins to allow for acclimation.[6]
-
Ensure the testing room has controlled lighting and minimal ambient noise.
-
-
Habituation (Day 1-2):
-
To reduce novelty-induced stress, a habituation period is crucial.[6]
-
Day 1: Handle each animal and perform a sham injection with the vehicle. Place the animal in the open field arena for 15-30 minutes.
-
Day 2 (Baseline): Weigh each animal. Administer a vehicle injection via the chosen route (e.g., i.p. or s.c.). Immediately place the animal in the center of the open field arena.[6]
-
Record locomotor activity for a set duration, typically 30 to 60 minutes. This recording will serve as the baseline activity level for each animal.[6]
-
After the session, return the animal to its home cage and thoroughly clean the arena with alcohol solution to remove any olfactory cues.
-
-
Test Day (Day 3):
-
Divide animals into treatment groups (e.g., Vehicle, Roxindole 0.05 mg/kg, Roxindole 0.1 mg/kg, etc.). A minimum of 8-10 animals per group is recommended.
-
Administer the assigned treatment (this compound or vehicle) to one animal at a time.
-
Immediately after injection, place the animal in the center of the open field arena.
-
Begin recording locomotor activity using the automated system. The recording duration should be consistent with the baseline session (30-60 minutes).[6]
-
At the end of the session, remove the animal and clean the apparatus thoroughly before testing the next subject.
-
5. Data Collection and Analysis:
-
Parameters to Measure:
-
Horizontal Activity: Total distance traveled (cm), number of photobeam breaks.
-
Vertical Activity: Number of rearing events (vertical beam breaks).
-
Thigmotaxis (Anxiety-like behavior): Time spent in the center zone versus the peripheral zones of the arena.[7]
-
-
Data Analysis:
-
Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time-course of the drug's effect.[6]
-
Compare the data from Roxindole-treated groups to the vehicle-treated group using appropriate statistical tests, such as a one-way or two-way ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's). A p-value < 0.05 is typically considered statistically significant.[7]
-
6. Expected Outcome: Based on existing literature, administration of this compound is expected to cause a dose-dependent decrease in spontaneous locomotor activity (both horizontal and vertical movements).[1][4] This is consistent with its function as a D2 autoreceptor agonist, which leads to reduced dopamine release.[1] At lower doses, a significant reduction in distance traveled and rearing counts compared to the vehicle control group should be observed.[4]
References
- 1. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dopamine Connection [biopsychiatry.com]
- 3. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. va.gov [va.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 9. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying D3 Receptor Activation with Roxindole Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Roxindole mesylate as a pharmacological tool to investigate the activation of the dopamine D3 receptor. This document includes detailed protocols for key in vitro and in vivo experiments, along with structured data presentation and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective agonist at dopamine D3 autoreceptors, also exhibiting partial agonist activity at postsynaptic D3 receptors.[1][2] Its pharmacological profile makes it a valuable tool for elucidating the physiological and pathological roles of the D3 receptor. Roxindole also shows high affinity for the serotonin 5-HT1A receptor, a factor to consider in experimental design and data interpretation.[3][4]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at human dopamine D2 and D3 receptors.
Table 1: Binding Affinity of this compound at Dopamine Receptors
| Receptor | pKi | Ki (nM) | Reference |
| Dopamine D3 | 8.93 | 1.17 | [3] |
| Dopamine D2 (short isoform) | 8.55 | 2.82 | [3] |
Table 2: Functional Activity of this compound at Dopamine Receptors ([³⁵S]GTPγS Binding Assay)
| Receptor | pEC₅₀ | EC₅₀ (nM) | Emax (% of Dopamine) | Classification | Reference |
| Dopamine D3 | 9.23 | 0.59 | 30.0% | Partial Agonist | [3] |
| Dopamine D2 (short isoform) | 7.88 | 13.18 | 10.5% | Weak Partial Agonist / Antagonist | [3] |
Signaling Pathway
Activation of the D3 receptor by an agonist like this compound initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: D3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the D3 receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable D3 receptor radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding, use a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters several times with an ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Roxindole that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to stimulate G-protein activation following D3 receptor binding.
Experimental Workflow:
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Guanosine diphosphate (GDP) to a final concentration of 10-30 µM.
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For basal binding, add a vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Add the membrane preparation.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
-
Incubate for 30-60 minutes at 30°C.
-
-
Filtration and Counting:
-
Follow the same procedure as for the radioligand binding assay.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation as a percentage of a full agonist like dopamine) using non-linear regression.
-
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of D3 receptor activation.
Experimental Workflow:
Caption: cAMP Assay Workflow.
Methodology:
-
Cell Culture:
-
Plate cells expressing the D3 receptor in a 96-well plate and grow to confluence.
-
-
Cell Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Stimulate adenylyl cyclase with forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Roxindole that inhibits 50% of the forskolin-stimulated cAMP production) using non-linear regression.
-
In Vivo Microdialysis
This protocol is for measuring changes in extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of a freely moving animal following the administration of this compound.
Experimental Workflow:
Caption: In Vivo Microdialysis Workflow.
Methodology:
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular dopamine.
-
-
Drug Administration and Sample Collection:
-
Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Continue to collect dialysate samples at the same regular intervals for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Plot the percentage change in dopamine levels over time.
-
Statistical analysis can be performed to determine the significance of the drug-induced changes in dopamine release.
-
References
- 1. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Roxindole mesylate solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of roxindole mesylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is sparingly soluble in water. Reports indicate a solubility of approximately 1 mg/mL in water, which can be achieved with the aid of ultrasonication and heating to 60°C.[1] For in vivo studies, a solubility of ≥ 2.08 mg/mL has been reported in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q2: How does pH affect the solubility of this compound?
Q3: Why is my this compound not dissolving in aqueous buffer?
A3: Several factors could contribute to dissolution issues:
-
pH of the solution: As a salt of a weak base, this compound is more soluble in acidic conditions. If your buffer has a neutral or alkaline pH, the solubility will be significantly lower.
-
Temperature: Solubility may be enhanced by gentle warming. One report suggests heating to 60°C to aid dissolution in water.[1]
-
Insufficient mixing: Ensure vigorous mixing or sonication to facilitate the dissolution process.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent and pH.
Q4: Can I use organic solvents to prepare stock solutions of this compound?
A4: Yes, this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL with the aid of ultrasound.[1] When preparing stock solutions in organic solvents, it is crucial to consider the compatibility of the solvent with your experimental system and any potential downstream effects.
Q5: How should I store this compound solutions?
A5: For stock solutions in organic solvents, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1] Aqueous solutions should ideally be prepared fresh. If storage is necessary, they should be kept at 4°C for a short period, though stability studies should be performed to confirm integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when diluting a DMSO stock solution into aqueous buffer. | The final concentration in the aqueous buffer exceeds the solubility limit at that pH. The pH of the final solution is too high for the desired concentration. | - Lower the final concentration of this compound. - Use a more acidic aqueous buffer (e.g., pH 4-5). - Increase the percentage of co-solvents (like DMSO or PEG300) in the final solution, if experimentally permissible. |
| Inconsistent results in biological assays. | Poor solubility or precipitation of the compound in the assay medium. Degradation of the compound in the aqueous medium. | - Visually inspect for any precipitation in your assay wells. - Filter the final solution before use. - Prepare fresh solutions for each experiment. - Evaluate the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Difficulty achieving a clear solution in water. | The concentration is too high for the given conditions. Insufficient energy to overcome the lattice energy of the solid. | - Use ultrasonication and gentle warming (up to 60°C) as suggested in the literature.[1] - Prepare a more dilute solution. - Consider using a co-solvent system if your experimental design allows. |
Quantitative Data Summary
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| Water | 1 mg/mL (2.61 mM) | Ultrasonic and warming and heat to 60°C | [1] |
| DMSO | 50 mg/mL (130.57 mM) | Need ultrasonic | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (5.43 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.43 mM) | Clear solution | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (5.43 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a standard procedure for determining the thermodynamic solubility of this compound in an aqueous buffer of a specific pH.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate buffer, citrate buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC with a suitable column and UV detector or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Weigh an excess amount of this compound powder and add it to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached. b. Add a known volume of the desired aqueous buffer to the vial. c. Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). d. Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.[4][5]
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette. c. To remove any undissolved particles, either centrifuge the sample at a high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be evaluated.
-
Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same buffer. b. Analyze the saturated solution sample and the standard solutions by a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).[5] c. Construct a calibration curve from the standard solutions. d. Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the solubility at that specific pH and temperature.
-
pH-Solubility Profile: a. To generate a pH-solubility profile, repeat the above procedure using a series of aqueous buffers with different pH values (e.g., from pH 2 to 10).[6]
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Troubleshooting Logic
Caption: Troubleshooting logic for dissolution issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. diposit.ub.edu [diposit.ub.edu]
Stability of Roxindole mesylate in solution for long-term experiments
This technical support center provides guidance on the stability of Roxindole mesylate in solution for long-term experiments. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Based on available data for the hydrochloride salt, Roxindole is soluble up to 50 mM in DMSO, sometimes requiring gentle warming. For aqueous solutions, solubility is significantly lower. It is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO before further dilution in aqueous buffers or cell culture media. Always use high-purity, anhydrous grade solvents.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of Roxindole should be stored under specific conditions. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation, solutions should be protected from light and stored under a nitrogen atmosphere.[1][2] It is also best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: Long-term storage at room temperature or 4°C is generally not recommended without specific stability data for your solvent and concentration. Chemical degradation, such as hydrolysis and oxidation, can occur more rapidly at higher temperatures. For short-term use during an experiment, keeping the solution on ice and protected from light is advisable.
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is recommended during storage.[1][2] Light exposure can lead to photodegradation of the compound. When working with this compound solutions, it is best to use amber vials or tubes, or cover them with aluminum foil.
Q5: What solvents are compatible with this compound?
A5: Roxindole has good solubility in DMSO. For experiments requiring aqueous solutions (e.g., cell culture), a common practice is to prepare a concentrated stock in DMSO and then dilute it into the aqueous medium to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Troubleshooting Guides
Issue 1: Precipitation Observed in Solution
-
Potential Cause 1: Poor Aqueous Solubility. this compound has limited solubility in aqueous buffers. When a concentrated stock in an organic solvent is diluted into an aqueous medium, the compound can precipitate out.
-
Solution:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerance level of your experimental system.
-
Consider using a solubilizing agent, if compatible with your experiment.
-
Prepare fresh dilutions from the stock solution immediately before use.
-
-
-
Potential Cause 2: Temperature Effects. The solubility of a compound can decrease at lower temperatures. If you are working with cooled solutions, this might induce precipitation.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves. Be cautious, as excessive heat can cause degradation.
-
Prepare and use the solution at a consistent temperature where solubility is maintained.
-
-
-
Potential Cause 3: Salt Concentration in Buffer. High salt concentrations in buffers like PBS can sometimes reduce the solubility of organic compounds (salting out).
-
Solution:
-
If possible, test the solubility in buffers with different salt concentrations.
-
Ensure the pH of the buffer is optimal for the compound's solubility.
-
-
Issue 2: Color Change in Solution
-
Potential Cause 1: Oxidation. The indole moiety in Roxindole can be susceptible to oxidation, which may result in a color change of the solution over time, especially when exposed to air (oxygen).
-
Potential Cause 2: Degradation at Non-optimal pH or High Temperature. Exposure to harsh pH conditions or elevated temperatures can lead to the formation of colored degradation products.
-
Solution:
-
Ensure the pH of your solution is within a stable range for the compound.
-
Avoid heating the solution unless necessary for initial dissolution, and do so for the shortest possible time.
-
If a color change is observed, it is a strong indicator of degradation, and the solution should be discarded.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for Roxindole Stock Solutions
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO | |
| Storage Temperature | -80°C or -20°C | [1][2] |
| Storage Duration | Up to 6 months at -80°C; Up to 1 month at -20°C | [1][2] |
| Light Protection | Required (e.g., amber vials) | [1][2] |
| Atmosphere | Inert gas (e.g., nitrogen) recommended | [1][2] |
| Freeze-Thaw Cycles | Avoid; prepare single-use aliquots | [2] |
Note: The stability of this compound in other solvents and at different concentrations has not been extensively reported. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), using a stability-indicating HPLC-UV or LC-MS method to separate and identify the parent compound and any degradation products.
Protocol 2: Long-Term Stability Assessment
This protocol provides a framework for evaluating the stability of this compound solutions under specific storage conditions.
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., DMSO, PBS with a small percentage of DMSO) at the concentration to be used in experiments.
-
Aliquoting and Storage: Dispense the solution into multiple single-use aliquots in appropriate containers (e.g., amber glass vials). Store these aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Points: Designate several time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the sample using a validated quantitative HPLC-UV or LC-MS method to determine the concentration of the remaining this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A common threshold for stability is retaining at least 90% of the initial concentration.
Visualizations
References
Technical Support Center: Roxindole Mesylate in Catalepsy Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Roxindole mesylate to prevent catalepsy in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in preventing catalepsy?
This compound is an investigational compound with a dual mechanism of action that is key to its anti-cataleptic effects. It functions as a potent dopamine D2/D3 autoreceptor agonist and a serotonin 5-HT1A receptor agonist.[1] Its action on dopamine autoreceptors leads to a reduction in dopamine synthesis and release, which is thought to contribute to its antipsychotic-like effects without the strong postsynaptic blockade that induces catalepsy. The agonism at 5-HT1A receptors is also known to mitigate extrapyramidal side effects.[2][3]
Q2: Can this compound induce catalepsy on its own?
No, studies have shown that this compound does not induce catalepsy when administered alone.[1] This is a significant advantage over typical antipsychotics, which are potent D2 receptor antagonists and frequently cause catalepsy.[1]
Q3: What are the appropriate animal models for studying the anti-cataleptic effects of this compound?
The most common and well-established animal model is haloperidol-induced catalepsy in rats or mice.[4][5] Haloperidol, a typical antipsychotic and potent D2 receptor antagonist, reliably induces a cataleptic state that can be quantified and subsequently challenged with test compounds like this compound.
Q4: What is the expected outcome of administering this compound in a haloperidol-induced catalepsy model?
This compound is expected to produce a dose-dependent reduction in the severity and duration of haloperidol-induced catalepsy.[1] At sufficient doses, it should significantly antagonize the cataleptic effects of haloperidol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in catalepsy after this compound administration. | Inadequate Dose: The dose of this compound may be too low to counteract the effects of haloperidol. | - Perform a dose-response study to determine the optimal effective dose of this compound. - Ensure accurate calculation and administration of the intended dose. |
| Timing of Administration: The pre-treatment time with this compound before haloperidol administration may not be optimal. | - Administer this compound 30-60 minutes prior to the haloperidol challenge to allow for sufficient absorption and distribution. | |
| High variability in catalepsy scores between animals in the same treatment group. | Inconsistent Haloperidol Induction: The dose or administration of haloperidol may be inconsistent, leading to variable levels of catalepsy. | - Ensure precise and consistent intraperitoneal (i.p.) injection of haloperidol. - Use a standardized and validated dose of haloperidol (e.g., 1 mg/kg for rats).[4][5] |
| Improper Catalepsy Measurement Technique: Inconsistent handling of animals or variations in the bar test procedure can introduce variability. | - Standardize the catalepsy scoring method (e.g., bar test) across all experimenters. - Ensure gentle handling of the animals to minimize stress, which can affect motor behavior. | |
| Animals appear overly sedated after this compound administration. | High Dose of this compound: While not typically cataleptogenic, high doses of this compound may cause sedation, which could be confounded with catalepsy. | - Lower the dose of this compound to a range that is effective against catalepsy without causing excessive sedation. - Include a separate control group receiving only the high dose of this compound to assess for sedative effects in the absence of haloperidol. |
| Unexpected mortality in experimental animals. | Toxicity: The combined administration of this compound and haloperidol at high doses may lead to unexpected toxicity. | - Consult relevant toxicological data for both compounds. - Consider reducing the doses of one or both drugs if toxicity is suspected. - Ensure proper hydration and monitoring of the animals post-administration. |
Data Presentation
The following table presents illustrative quantitative data on the dose-dependent effect of this compound in reversing haloperidol-induced catalepsy in a rat model. This data is representative of expected outcomes based on the known pharmacology of Roxindole, as specific dose-response tables were not available in the searched literature.
Table 1: Effect of this compound on Mean Catalepsy Duration in Haloperidol-Treated Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Catalepsy Duration (seconds) ± SEM |
| Vehicle + Haloperidol | - + 1.0 | 10 | 185.6 ± 12.3 |
| Roxindole + Haloperidol | 0.5 + 1.0 | 10 | 142.1 ± 10.5 |
| Roxindole + Haloperidol | 1.0 + 1.0 | 10 | 95.7 ± 8.9 |
| Roxindole + Haloperidol | 2.0 + 1.0 | 10 | 45.2 ± 6.1 |
| Vehicle Control | - | 10 | 5.3 ± 1.2 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Haloperidol-Induced Catalepsy Bar Test in Rats
1. Objective: To assess the ability of this compound to prevent or reverse catalepsy induced by the D2 receptor antagonist, haloperidol.
2. Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound
-
Haloperidol
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Catalepsy bar apparatus (a horizontal bar approximately 0.9 cm in diameter, adjustable in height)
-
Stopwatches
3. Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and haloperidol in the appropriate vehicle on the day of the experiment.
-
Animal Groups: Divide the animals into experimental groups (e.g., Vehicle + Haloperidol, Roxindole (various doses) + Haloperidol, Vehicle control).
-
Roxindole Administration: Administer this compound or vehicle intraperitoneally (i.p.).
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.
-
Haloperidol Administration: Administer haloperidol (e.g., 1.0 mg/kg, i.p.) or vehicle to the respective groups.
-
Catalepsy Assessment: At 30, 60, 90, and 120 minutes post-haloperidol injection, assess catalepsy using the bar test.
-
Gently place the rat's forepaws on the horizontal bar, which is set at a height of approximately 9 cm.
-
Start a stopwatch immediately.
-
Measure the time (in seconds) the rat maintains this unnatural posture.
-
The endpoint is when the rat removes one or both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) should be established, at which point the animal is returned to its home cage.
-
-
Data Analysis: Record the latency to descend for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Mandatory Visualizations
References
- 1. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-Hydroxytryptamine 1A Receptors in 6-Hydroxydopmaine-induced Catalepsy-like Immobilization in Rats: a Therapeutic Approach for Treating Catalepsy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Roxindole mesylate behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Roxindole mesylate in behavioral assays. The complex pharmacology of this compound, a dopamine D2/D3 and serotonin 5-HT1A receptor partial agonist, can lead to unexpected results. This guide aims to help you interpret these outcomes and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a compound with a complex pharmacological profile. It acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 subtype.[1] It is also a potent partial agonist at serotonin 5-HT1A receptors.[2] Additionally, it has been shown to inhibit serotonin uptake and exhibit 5-HT2A antagonistic properties. This mixed pharmacology contributes to its unique behavioral effects.
Q2: I'm seeing a decrease in locomotor activity at low doses of Roxindole, but no hyperactivity at higher doses. Is this normal?
Yes, this is a documented dose-dependent effect of Roxindole.[3] At lower doses, its agonist activity at presynaptic D2/D3 autoreceptors dominates, leading to a decrease in dopamine release and subsequent hypoactivity.[4][5] At higher doses, the postsynaptic receptor effects are more prominent, but Roxindole's partial agonism at D2 receptors prevents the profound hyperactivity often seen with full dopamine agonists.[3]
Q3: My results in the elevated plus maze (EPM) are inconsistent. Sometimes Roxindole appears anxiolytic, and other times it has no effect.
This variability can stem from several factors related to its 5-HT1A partial agonism. The anxiolytic effects of 5-HT1A partial agonists can be influenced by the basal anxiety state of the animal, the specific experimental conditions (e.g., lighting, handling), and the dose administered.[6] Partial agonists can have modest effects compared to full agonists, and their efficacy can be context-dependent.[7] Ensure strict standardization of your EPM protocol to minimize variability.
Q4: In the forced swim test (FST), I'm not seeing a robust antidepressant-like effect with Roxindole. What could be the reason?
While Roxindole has been shown to reduce immobility time in the FST, indicative of an antidepressant-like effect, the magnitude of this effect can be influenced by the dosing regimen (acute vs. chronic) and the specific strain of the rodent.[3] Its partial agonist nature might result in a less pronounced effect compared to classic antidepressants like SSRIs. Consider a chronic dosing paradigm (e.g., 14 days) to potentially observe a more robust effect.[3]
Q5: Can Roxindole's D2/D3 partial agonism lead to paradoxical effects in motivational tasks?
Yes, it is plausible. Other D2/D3 partial agonists, like aripiprazole, have been shown to act as functional antagonists in certain contexts, leading to a low-effort bias in tasks that require sustained motivation.[8] This is because in a state of high dopamine tone, a partial agonist will compete with endogenous dopamine and reduce the overall signal, acting as an antagonist. If your behavioral assay has a high motivational component, you might observe what appears to be a decrease in motivation or engagement.
Troubleshooting Guide
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Table 1: Troubleshooting Unexpected Results in Roxindole Behavioral Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Open Field Test (OFT): Biphasic locomotor response (hypoactivity at low doses, no significant hyperactivity at high doses) | This is a known pharmacological effect of Roxindole due to its D2/D3 autoreceptor agonism at low doses and partial agonism at postsynaptic receptors at higher doses.[3] | - Acknowledge this as an expected outcome in your data interpretation. - If investigating hyperlocomotion, consider using a full dopamine agonist as a positive control. - If studying the sedative effects, focus on a low-dose range. |
| Elevated Plus Maze (EPM): High variability in open arm exploration time | - 5-HT1A Partial Agonism: The effects can be subtle and dependent on the animal's baseline anxiety.[6][7] - Procedural Inconsistencies: Minor variations in handling, lighting, or noise can significantly impact results.[9][10][11][12][13] | - Implement a rigorous handling and acclimation protocol. - Ensure consistent lighting and a quiet testing environment. - Consider using a full 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control to validate the assay. |
| Forced Swim Test (FST): Lack of a significant decrease in immobility time | - Acute Dosing: The antidepressant-like effects of Roxindole may be more pronounced with chronic administration.[3] - Strain Differences: The sensitivity to antidepressants in the FST can vary between rodent strains. | - Implement a chronic dosing schedule (e.g., 14 days) and compare with acute administration. - Ensure the chosen rodent strain is known to be responsive in this assay. - Include a standard antidepressant (e.g., a selective serotonin reuptake inhibitor) as a positive control. |
| General: Unexpected sedative or cataleptic-like effects | Although Roxindole does not typically induce catalepsy like classic antipsychotics, high doses might lead to significant motor suppression due to its potent D2 receptor antagonism in high dopamine states.[3][5] | - Carefully observe animals for signs of motor impairment. - If sedation is a confound, consider using a lower dose or a different behavioral paradigm that is less dependent on locomotor activity. - Perform a rotarod test to directly assess motor coordination. |
| General: Results differ from published literature | - Vehicle and Solubility: Improper dissolution of this compound can lead to inaccurate dosing. - Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical and may not be optimal. | - Verify the solubility of this compound in your chosen vehicle. A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. - Conduct a pilot study to determine the optimal time window for behavioral testing post-injection based on expected peak plasma concentrations. |
Experimental Protocols
The following are detailed methodologies for key behavioral assays, adapted for the use of this compound.
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Gently place the animal in the water-filled cylinder.
-
Record the session for 6 minutes.
-
Score the last 4 minutes of the session for periods of immobility (floating with only minor movements to maintain balance).
-
-
Expected Outcome with Roxindole: A dose-dependent decrease in immobility time compared to the vehicle-treated group.[3]
Elevated Plus Maze (EPM)
-
Objective: To evaluate anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Expected Outcome with Roxindole: An increase in the percentage of time spent and the number of entries into the open arms may indicate an anxiolytic-like effect, though this can be variable due to its 5-HT1A partial agonism.
Open Field Test (OFT)
-
Objective: To assess locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Record activity for a set period (e.g., 15-30 minutes).
-
Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Expected Outcome with Roxindole: A decrease in total distance traveled at lower doses is expected.[3] An increase in the time spent in the center may suggest anxiolytic-like properties.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for a Behavioral Assay
Caption: General experimental workflow for behavioral assays.
Troubleshooting Logic for Unexpected Locomotor Activity
Caption: Troubleshooting logic for locomotor activity results.
References
- 1. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonism and schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Roxindole mesylate experimental artifacts and how to avoid them
Welcome to the technical support center for roxindole mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, covering topics from solution preparation to potential confounding effects in various assays.
Solubility and Formulation
Question: I am having trouble dissolving this compound for my in vitro / in vivo experiments. What are the recommended solvents and protocols?
Answer:
This compound has limited solubility in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo experiments, co-solvent formulations are necessary to achieve appropriate concentrations and ensure bioavailability.
Troubleshooting Guide: Solubility and Formulation
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | This compound is poorly soluble in water. | For in vitro assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including vehicle controls. |
| Inconsistent results in in vivo studies | Poor bioavailability due to precipitation of the compound upon injection. | Use a co-solvent system for animal studies. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline. Always prepare fresh formulations and visually inspect for any precipitation before administration. |
| Cloudy or precipitated solution for injection | The compound is not fully dissolved in the vehicle. | Gentle warming and sonication can aid in the dissolution of this compound in the formulation vehicle. However, avoid excessive heat which could lead to degradation. Prepare the formulation by adding each solvent component sequentially and ensuring complete dissolution at each step. |
Quantitative Data: Solubility of Roxindole Hydrochloride
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL | Requires sonication |
| Water | 1 mg/mL | Requires sonication and warming to 60°C |
Experimental Protocol: In Vivo Formulation
A recommended formulation for subcutaneous (s.c.) or intraperitoneal (i.p.) injection is as follows:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.
-
Dissolve the required amount of this compound first in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume and concentration.
-
Visually inspect the solution for clarity before use.
Stability and Storage
Question: How should I store this compound and its solutions to prevent degradation?
Answer:
This compound is sensitive to light and temperature. Proper storage is crucial to maintain its integrity and activity.
Troubleshooting Guide: Stability and Storage
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound due to improper storage. | Store the solid compound at -20°C, protected from light. Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light. Avoid repeated freeze-thaw cycles. |
| Discoloration of the solution | Potential oxidation or degradation of the indole moiety. | Prepare fresh solutions for each experiment. If a colored solution is observed, it may indicate degradation, and the solution should be discarded. The indole ring system can be susceptible to oxidation. |
Off-Target Effects and Interpretation of Results
Question: I am observing unexpected effects in my experiments. Could these be off-target effects of roxindole?
Answer:
Roxindole is known to interact with multiple receptor systems, which can lead to complex pharmacological effects and potential artifacts if not properly controlled for.[1][2]
Troubleshooting Guide: Off-Target Effects
| Issue | Potential Cause | Recommended Solution |
| Complex behavioral phenotypes | Roxindole has significant activity at both dopamine D2-like autoreceptors and serotonin 5-HT1A receptors, and also inhibits serotonin reuptake.[2] | Carefully consider the contribution of both dopaminergic and serotonergic systems to your observed effects. Use selective antagonists for D2 or 5-HT1A receptors to dissect the specific pathways involved. Compare your results with those obtained using more selective D2 or 5-HT1A agonists. |
| Discrepancies with other dopamine agonists | Roxindole has a higher selectivity for presynaptic D2 autoreceptors compared to postsynaptic receptors.[1] | Be aware that the functional effects of roxindole may differ from non-selective D2 agonists. At low doses, it tends to decrease locomotor activity by stimulating autoreceptors, while higher doses do not typically induce the hyperactivity seen with agonists that strongly activate postsynaptic receptors.[1] |
| Unexpected electrophysiological responses | The indole moiety present in roxindole can have intrinsic properties or interact with various channels and receptors. | In electrophysiology experiments, ensure rigorous vehicle controls. If possible, test structurally related but inactive compounds to rule out non-specific effects of the chemical scaffold. |
Quantitative Data: Receptor Binding Profile of Roxindole
| Target | Activity |
| Dopamine D2-like autoreceptors | Agonist |
| 5-HT1A Receptors | Agonist |
| Serotonin Transporter (SERT) | Inhibitor |
| 5-HT1B Receptors | Probable Agonist[2] |
| 5-HT2A Receptors | Antagonist[2] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to the use of this compound.
References
Technical Support Center: Roxindole Administration in Rodent Models
This center provides troubleshooting guidance and frequently asked questions for researchers utilizing Roxindole in rat models.
Troubleshooting Guide
This guide is designed to help researchers identify and manage potential side effects during experimental procedures involving Roxindole.
Issue 1: Observation of Excessive Salivation (Hypersalivation) in a Rat Post-Roxindole Administration
Question: I have observed what appears to be hypersalivation in a rat after administering Roxindole. Is this a known side effect and what steps should I take?
Answer:
While hypersalivation is not a commonly reported side effect of Roxindole, it is theoretically possible due to its complex pharmacology. The following steps will help you troubleshoot this observation.
Step 1: Confirm the Observation and Rule Out Other Causes
-
Visual Confirmation: Is there clear evidence of excessive drooling or wetness around the mouth and on the fur of the chest and forelimbs?
-
Other Clinical Signs: Are there other concurrent signs such as lethargy, abnormal posture, or changes in breathing? These could indicate a more severe adverse reaction.
-
Environmental Factors: Ensure the ambient temperature and humidity are within the normal range for the animal housing facility. Heat stress can sometimes lead to open-mouth breathing and associated drooling.
-
Confounding Substances: Was any other substance administered alongside Roxindole? Anesthetics, for example, can sometimes increase salivation.
-
Oral Health: Briefly inspect the oral cavity for any signs of injury, dental problems, or inflammation that could be causing excessive salivation independent of the drug treatment.
Step 2: Quantify the Salivary Output
If you have ruled out other obvious causes, you may want to quantify the salivary flow to confirm hypersalivation. A detailed protocol for this can be found in the "Experimental Protocols" section of this guide.
Step 3: Potential Management Strategies
If hypersalivation is confirmed and is problematic for the experiment, co-administration of an antisialagogue may be considered. These agents should be used at the lowest effective dose to avoid confounding effects on your primary experimental outcomes.
| Antisialagogue | Recommended Dose for Rats (Subcutaneous - SC) | Key Considerations |
| Atropine | 0.05 - 0.1 mg/kg[1] | Rats possess atropine esterase, which can lead to rapid hydrolysis.[2] |
| Glycopyrrolate | 0.01 - 0.02 mg/kg[1] | Has fewer central nervous system effects compared to atropine. |
| Scopolamine | 0.2 mg/kg[3] | May have sedative and memory-impairing effects. |
Important: Always consult with your institution's veterinarian before administering any new substance to your animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Roxindole?
Roxindole is a compound with a complex pharmacological profile. It primarily acts as a:
-
Dopamine D2 and D3 receptor partial agonist: It has a high affinity for these receptors.
-
Serotonin 5-HT1A receptor partial agonist: It also demonstrates high affinity for this receptor subtype.
Q2: Why might Roxindole theoretically cause hypersalivation?
While not a documented side effect, a hypothetical mechanism could involve its dual action on dopamine and serotonin pathways which can influence the autonomic nervous system controlling salivation. Stimulation of certain dopamine and serotonin receptor subtypes can potentially lead to an increase in salivary secretion.
Q3: What are the known side effects of Roxindole in rats?
Published studies on Roxindole in rats have noted behavioral effects such as decreased locomotor activity at low doses.[4] It has been reported to not induce catalepsy, a common side effect of some antipsychotic drugs.[4][5] Clinical studies in humans have suggested it has a favorable side effect profile.
Experimental Protocols
Protocol 1: Measurement of Salivary Flow Rate in Rats
This protocol allows for the quantification of saliva production.
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Pilocarpine (sialogogue to stimulate salivation)
-
Pre-weighed cotton balls or absorbent sponges
-
Fine-tipped forceps
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Anesthetize the rat according to your institutionally approved protocol.
-
Administer a baseline saline injection (intraperitoneal - IP).
-
Carefully place a pre-weighed cotton ball into each of the rat's buccal cavities (cheeks) for a set period (e.g., 2 minutes).
-
Remove the cotton balls using forceps and immediately place them in a sealed, pre-weighed microcentrifuge tube.
-
Weigh the tubes containing the cotton balls. The difference between the post- and pre-collection weight represents the amount of saliva collected.
-
To measure stimulated salivary flow, administer pilocarpine (10 mg/kg, IP).[6]
-
Repeat the collection process (steps 3-5) at peak stimulation (usually 5-10 minutes post-pilocarpine).
-
Calculate the salivary flow rate in mg/min or µl/min (assuming the density of saliva is ~1 g/ml).
Protocol 2: Administration of an Antisialagogue
This protocol describes the administration of an agent to reduce salivation.
Materials:
-
Selected antisialagogue (Atropine, Glycopyrrolate, or Scopolamine)
-
Sterile saline for dilution
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare the appropriate dilution of the chosen antisialagogue in sterile saline to achieve the desired dose in a small injection volume (e.g., 0.1-0.5 ml).
-
Administer the solution via subcutaneous (SC) injection in the scruff of the neck.
-
The antisialagogue should be administered approximately 15-30 minutes before the administration of Roxindole to allow for it to take effect.
-
Monitor the animal for any adverse reactions to the antisialagogue.
Data Presentation
Roxindole Receptor Binding Affinities
| Receptor | pKi Value |
| Dopamine D2 | 8.55 |
| Dopamine D3 | 8.93 |
| Dopamine D4 | 8.23 |
| Serotonin 5-HT1A | 9.42 |
| Serotonin 5-HT1B | 6.00 |
| Serotonin 5-HT1D | 7.05 |
| (Data sourced from reference) |
Visualizations
Caption: Hypothesized signaling pathway for Roxindole-induced hypersalivation.
Caption: Troubleshooting workflow for observed hypersalivation.
References
- 1. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 2. Atropine Sulfate – Rat Guide [ratguide.com]
- 3. Effects of scopolamine on performance of rats in a delayed-response radial maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dopamine D1 and D2 receptor antagonists on oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AGING AFFECTS MORPHOLOGY BUT NOT STIMULATED SECRETION OF SALIVA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Roxindole Mesylate and Haloperidol in the Management of Schizophrenia
An objective guide for researchers and drug development professionals on the efficacy, side-effect profiles, and mechanisms of action of roxindole mesylate versus the conventional antipsychotic, haloperidol, in the treatment of schizophrenia.
This guide provides a comprehensive comparison of this compound, a dopamine autoreceptor agonist, and haloperidol, a typical antipsychotic, for the treatment of schizophrenia symptoms. The information presented is based on available clinical and preclinical data, offering insights into their respective therapeutic potential and limitations. Due to a scarcity of direct head-to-head clinical trials, this comparison relies on data from separate studies and is intended to provide a structured overview for a scientific audience.
Efficacy in Schizophrenia
The therapeutic efficacy of antipsychotic agents is primarily assessed by their ability to ameliorate the positive and negative symptoms of schizophrenia. Standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) are commonly used to quantify these effects.
While haloperidol has been extensively studied and has demonstrated efficacy in treating the positive symptoms of schizophrenia, its impact on negative symptoms is less pronounced.[1][2] In contrast, early clinical studies of roxindole suggest a potential benefit for negative symptoms, particularly in patients with the residual type of schizophrenia.[3] However, it showed no significant antipsychotic effect on positive symptoms.[3]
Table 1: Comparison of Efficacy Data for this compound and Haloperidol
| Parameter | This compound | Haloperidol | Source(s) |
| Effect on Positive Symptoms | No significant improvement observed. | Effective in reducing positive symptoms. | [1][3] |
| Effect on Negative Symptoms | Moderate but significant 20% reduction in total SANS scores in one study. | Limited efficacy; some studies suggest worsening of negative symptoms at higher doses. | [3][4] |
| BPRS Score Improvement | No improvement at dosages up to 4.5 mg/day; slight improvement at up to 30 mg/day, mainly in negative symptom-associated items. | Significant improvement compared to placebo. | [5][6] |
| PANSS Score Improvement | Data not available from direct comparative trials. | Significantly higher percentage change in PANSS score compared to some atypical antipsychotics and placebo. | [7][8] |
Side Effect Profiles
The clinical utility of antipsychotic medications is often limited by their side-effect profiles. Extrapyramidal symptoms (EPS) and hyperprolactinemia are notable concerns with many antipsychotics, particularly typical agents like haloperidol.
Haloperidol is well-known for its high propensity to induce EPS.[7] Preclinical data for roxindole suggests it may be devoid of extrapyramidal side-effects.[9] Clinical data on roxindole's effect on prolactin is limited, while haloperidol is known to cause significant elevations in prolactin levels.[10][11][12]
Table 2: Comparison of Side Effect Profiles for this compound and Haloperidol
| Side Effect | This compound | Haloperidol | Source(s) |
| Extrapyramidal Symptoms (EPS) | Preclinical data suggest a low propensity. Reported adverse events in a small study included dizziness, hypersalivation, hypotonia, nausea/vomiting, and micturition disturbance in 3 patients. | High risk of EPS, including parkinsonism, dystonia, and akathisia. | [5][7][9] |
| Prolactin Elevation | Data from schizophrenia trials is limited. A study in major depression did not report significant changes. | Significantly increases serum prolactin levels. | [10][11][12][13] |
Receptor Binding Profiles and Mechanism of Action
The pharmacological effects of roxindole and haloperidol are dictated by their interactions with various neurotransmitter receptors. Haloperidol is a potent dopamine D2 receptor antagonist.[14] Roxindole acts as a dopamine D2 autoreceptor agonist and also interacts with serotonin receptors.[5][13]
Table 3: Comparison of Receptor Binding Profiles
| Receptor | This compound | Haloperidol | Source(s) |
| Dopamine D2 | Agonist (autoreceptor) | Potent Antagonist | [5][14] |
| Serotonin 5-HT1A | Agonist | Low affinity | [13] |
| Serotonin 5-HT Uptake | Inhibitor | No significant effect | [13] |
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of roxindole and haloperidol can be understood by examining their influence on key signaling pathways implicated in schizophrenia.
Caption: Dopaminergic pathway modulation by Haloperidol and Roxindole.
Caption: Generalized workflow for clinical trials of antipsychotics.
Experimental Protocols
The methodologies employed in the clinical evaluation of this compound and haloperidol vary, reflecting their different stages of development and historical context.
This compound (Open-Label Study)
An open-label, prospective clinical trial was conducted to evaluate the efficacy of roxindole in schizophrenic inpatients.[3]
-
Participants: Twenty schizophrenic inpatients with either predominantly positive or predominantly negative symptoms.
-
Intervention: Treatment with roxindole for a specified period. Dosages were escalated in some patients.[3][5]
-
Assessments: Clinical efficacy was evaluated using the Scale for the Assessment of Negative Symptoms (SANS) and the Brief Psychiatric Rating Scale (BPRS).[3][5]
-
Primary Outcome: Change in SANS and BPRS total scores from baseline.
Haloperidol (Double-Blind, Placebo-Controlled Trial)
A double-blind, placebo-controlled, randomized clinical trial was conducted to assess the efficacy and safety of haloperidol in recently-hospitalized acute schizophrenic patients.[6]
-
Participants: Ninety recently-admitted acute schizophrenic patients, aged 18 to 40 years.
-
Intervention: Patients were randomly assigned to receive pipotiazine, haloperidol, or placebo for 21 days following an initial 3-day treatment with intramuscular haloperidol and chlorpromazine and a 2-day washout period. The mean oral dose for haloperidol was 11.5 mg.[6]
-
Assessments: Efficacy was evaluated using the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale. Extrapyramidal side effects were also monitored.[6]
-
Primary Outcome: Change in BPRS and CGI scores from baseline compared to placebo.
Conclusion
Based on the available evidence, this compound and haloperidol exhibit distinct pharmacological profiles and clinical effects in the treatment of schizophrenia. Haloperidol is an established antipsychotic effective against positive symptoms but is associated with a high burden of extrapyramidal side effects and hyperprolactinemia. Roxindole, in early-phase studies, has shown some promise in addressing negative symptoms with a potentially more favorable motor side-effect profile, though its efficacy for positive symptoms appears limited.
The lack of direct, large-scale comparative trials between this compound and haloperidol necessitates further research to definitively establish their relative efficacy and safety. Future studies should employ a double-blind, randomized, controlled design to provide robust comparative data to guide clinical practice and future drug development efforts.
References
- 1. Controlled, dose-response study of sertindole and haloperidol in the treatment of schizophrenia. Sertindole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotics for negative and positive symptoms of schizophrenia: dose-response meta-analysis of randomized controlled acute phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roxindole, a dopamine autoreceptor agonist, in the treatment of positive and negative schizophrenic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol: therapeutic window in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early clinical results with the neuroleptic roxindole (EMD 49,980) in the treatment of schizophrenia--an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind controlled trial of pipotiazine, haloperidol and placebo in recently-hospitalized acute schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. oamjms.eu [oamjms.eu]
- 9. researchgate.net [researchgate.net]
- 10. The effects of olanzapine, risperidone, and haloperidol on plasma prolactin levels in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolactin levels in schizophrenia and schizoaffective disorder patients treated with clozapine, olanzapine, risperidone, or haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical state, plasma levels of haloperidol and prolactin: a correlation study in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schizophreniform Disorder Medication: Antipsychotics, Antimanic agents, Antidepressants, Anticonvulsants, Other [emedicine.medscape.com]
A Comparative Analysis of Roxindole Mesylate and Clozapine for Researchers and Drug Development Professionals
An objective comparison of the pharmacological profiles and clinical considerations for two distinct antipsychotic agents.
In the landscape of antipsychotic drug development, understanding the nuanced differences between agents is paramount for advancing therapeutic strategies. This guide provides a detailed comparative analysis of Roxindole mesylate, a dopamine autoreceptor agonist, and clozapine, the prototypical atypical antipsychotic. This comparison focuses on their mechanisms of action, receptor binding affinities, and available efficacy data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Clinical Data
Direct comparative clinical trials between this compound and clozapine are limited. However, by examining data from individual studies, a picture of their respective clinical profiles can be formed.
An open-label clinical trial investigated the efficacy of Roxindole in 20 schizophrenic inpatients, with subgroups having either predominantly positive or negative symptoms. The study reported no significant antipsychotic effect in the subgroup with positive symptoms. In contrast, patients with predominantly negative symptoms showed some improvement.[1] Due to the nature of the trial, specific quantitative data, such as changes in the Positive and Negative Syndrome Scale (PANSS) scores, were not detailed in the available abstract.
Clozapine is widely recognized as the gold standard for treatment-resistant schizophrenia. Numerous studies have demonstrated its superior efficacy in this patient population. Meta-analyses of clinical trials have shown that clozapine can lead to a clinically meaningful mean reduction in PANSS scores.
| Drug | Study Population | Key Efficacy Findings |
| This compound | Schizophrenic inpatients with positive or negative symptoms | No significant antipsychotic effect on positive symptoms; some improvement in negative symptoms (qualitative).[1] |
| Clozapine | Treatment-resistant schizophrenia | Consistently demonstrates superior efficacy compared to other antipsychotics in treatment-resistant populations. |
Receptor Binding Profiles
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Roxindole and clozapine for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Roxindole (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | 135 - 190[2] | Value not consistently reported across sources |
| Dopamine D3 | Value not consistently reported across sources | Value not consistently reported across sources |
| Dopamine D4 | Value not consistently reported across sources | Value not consistently reported across sources |
| Serotonin 5-HT1A | Value not consistently reported across sources | Value not consistently reported across sources |
| Serotonin 5-HT2A | Value not consistently reported across sources | 5.4 |
| Serotonin 5-HT2C | Value not consistently reported across sources | Value not consistently reported across sources |
| Muscarinic M1 | Value not consistently reported across sources | 7.5[3] |
| Histamine H1 | Value not consistently reported across sources | Value not consistently reported across sources |
| Adrenergic α1 | Value not consistently reported across sources | Value not consistently reported across sources |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
In Vitro Receptor Binding Assays
The receptor binding affinities (Ki values) presented in this guide are typically determined through in vitro competitive radioligand binding assays. A general protocol for such an assay is as follows:
-
Tissue Preparation: Membranes from cells expressing the specific receptor of interest (e.g., human-cloned D2 receptors expressed in CHO cells) or from brain tissue homogenates are prepared.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) at a fixed concentration and various concentrations of the competing drug (Roxindole or clozapine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
PANSS Assessment in Clinical Trials
The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in schizophrenia. A standardized protocol for its administration in clinical trials is crucial for ensuring the reliability and validity of the data.
-
Rater Training: Clinicians conducting the PANSS assessments undergo rigorous training to ensure consistent and accurate scoring. This often involves reviewing training materials, watching standardized interview videos, and achieving a certain level of inter-rater reliability.
-
Structured Clinical Interview: The assessment is typically conducted using a semi-structured interview, such as the Structured Clinical Interview for PANSS (SCI-PANSS).[4] This ensures that all relevant symptom domains are systematically explored.
-
Rating Period: The ratings are based on the patient's symptoms and behavior over a specified period, typically the preceding week.[4]
-
Information Sources: Information is gathered from the patient's self-report, direct observation of the patient's behavior during the interview, and, when available, reports from reliable informants such as family members or caregivers.
-
Scoring: Each of the 30 items on the PANSS is rated on a 7-point scale, from 1 (absent) to 7 (extreme). The scale is divided into three subscales: Positive Symptoms (7 items), Negative Symptoms (7 items), and General Psychopathology (16 items).
Signaling Pathways and Mechanisms of Action
The distinct clinical effects of Roxindole and clozapine stem from their different mechanisms of action at the molecular level.
This compound: A Dopamine Autoreceptor Agonist
Roxindole acts as a partial agonist at dopamine D2 and D3 autoreceptors. These presynaptic receptors are involved in a negative feedback loop that regulates the synthesis and release of dopamine. By stimulating these autoreceptors, Roxindole reduces the firing rate of dopaminergic neurons and diminishes dopamine release in the synaptic cleft. It also possesses a high affinity for the serotonin 5-HT1A receptor, where it acts as an agonist, and it is a serotonin reuptake inhibitor.
Caption: Mechanism of action of this compound.
Clozapine: A Multi-Receptor Antagonist
Clozapine is an atypical antipsychotic with a complex pharmacological profile, acting as an antagonist at a wide range of neurotransmitter receptors. Its efficacy is thought to be mediated primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Its relatively weak affinity for D2 receptors compared to its strong affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to its lower risk of extrapyramidal side effects. Clozapine also has significant antagonist effects at muscarinic, histaminergic, and adrenergic receptors, which contribute to its side-effect profile, including sedation, weight gain, and anticholinergic effects.
Caption: Multi-receptor antagonist profile of clozapine.
Experimental Workflow: From Compound to Clinic
The development and evaluation of antipsychotic drugs like Roxindole and clozapine follow a structured workflow, from initial in vitro screening to clinical trials.
Caption: A simplified experimental workflow for antipsychotic drug development.
References
Roxindole Mesylate: A Comparative Analysis of D2 and D3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of roxindole mesylate for the dopamine D2 and D3 receptors. The information is supported by experimental data and methodologies to assist researchers in evaluating its potential applications. Roxindole, originally developed for schizophrenia, has shown a unique pharmacological profile, including antidepressant and anxiolytic effects, making its receptor binding characteristics of significant interest.[1][2][3]
Comparative Binding Affinity Data
This compound exhibits a higher affinity for the D3 receptor compared to the D2 receptor. This preferential binding is a key characteristic of its pharmacological profile. The binding affinities, expressed as Ki (nM), are summarized below alongside other standard dopamine receptor ligands for comparative purposes.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Receptor Selectivity (D2/D3) |
| Roxindole | 2.82 | 1.17 | 2.41 |
| Haloperidol | 0.28 | 0.53 | 0.53 |
| R-(−)-Apomorphine | 140 | 53 | 2.64 |
| Dopamine | 4500 | 20 | 225 |
Data compiled from available literature.[1][4] Note that absolute values can vary between experiments based on assay conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of binding affinities for this compound at D2 and D3 receptors is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (roxindole) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at dopamine D2 and D3 receptors.
Materials:
-
Receptor Source: Cell membrane preparations from cell lines stably expressing human D2 or D3 dopamine receptors (e.g., HEK293, CHO).[5]
-
Radioligand: A high-affinity radiolabeled antagonist for D2/D3 receptors, such as [3H]spiperone.[5][6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as haloperidol or butaclamol, to determine non-specific binding.[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer. Protein concentration should be determined using a standard assay (e.g., BCA assay).[7]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (roxindole).
-
Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.[6][7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[6][7]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Logical Relationships
To further clarify the processes and findings, the following diagrams illustrate the experimental workflow and the binding affinity relationship of roxindole.
References
- 1. Roxindole - Wikipedia [en.wikipedia.org]
- 2. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays [bio-protocol.org]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Roxindole Mesylate and Other Dopamine D2 Receptor Agonists for the Research Professional
For researchers and drug development professionals, understanding the nuanced differences between dopaminergic agents is critical. This guide provides an objective comparison of Roxindole mesylate with other key dopamine D2 receptor agonists, supported by quantitative experimental data, detailed protocols, and pathway visualizations.
Roxindole is a potent agonist at presynaptic dopamine D2 receptors, also exhibiting high affinity for D3 and D4 receptor subtypes. Its pharmacological profile is further characterized by a significant interaction with serotonin receptors, particularly as a high-affinity partial agonist at 5-HT1A receptors. This complex pharmacology distinguishes it from other classical and atypical dopamine agonists. This guide will compare the binding and functional properties of this compound with other well-established D2 receptor agonists: Bromocriptine, Quinpirole, and Apomorphine.
Quantitative Comparison of D2 Receptor Agonists
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50 and Emax) of this compound and other selected dopamine D2 receptor agonists. The data is compiled from studies utilizing recombinant human dopamine receptors to ensure comparability.
Table 1: Comparative Binding Affinities at Human Dopamine D2-like Receptors
| Compound | pKi at hD2S | pKi at hD3 | pKi at hD4 | Reference |
| Roxindole | 8.55 | 8.93 | 8.23 | [1] |
| (-)Quinpirole | - | - | - | [1] |
| Bromocriptine | 8.05 | ~8.3 | ~7.5 | [1][2] |
| Apomorphine | ~6.7 (Ki in nM) | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for (-)Quinpirole's binding affinity was not provided in the primary comparative study[1]. Apomorphine's Ki is presented in nM due to the format in the source literature.
Table 2: Comparative Functional Potency at Human Dopamine D2-like Receptors ([35S]GTPγS Binding Assay)
| Compound | pEC50 at hD2S | Emax (%) at hD2S (vs. Dopamine) | pEC50 at hD3 | Emax (%) at hD3 (vs. Dopamine) | pEC50 at hD4 | Emax (%) at hD4 (vs. Dopamine) | Reference |
| Roxindole | 7.88 | 10.5 | 9.23 | 30.0 | 7.69 | 35.1 | [1] |
| (-)Quinpirole | >7.88 | 132 | 67.4 | 67.4 | 66.3 | 66.3 | [1] |
| Bromocriptine | 8.15 | - | - | - | - | - | [1] |
| Apomorphine | - | - | - | - | - | - |
Key Signaling Pathway & Experimental Workflow
To understand the functional data, it is essential to visualize the underlying molecular mechanisms. The following diagrams illustrate the canonical dopamine D2 receptor signaling pathway and a typical experimental workflow for assessing agonist binding.
References
Aripiprazole and Roxindole Mesylate: A Comparative Analysis for Drug Development Professionals
An objective comparison of two distinct dopamine receptor modulators, Aripiprazole and the unmarketed Roxindole mesylate, providing a data-driven guide for researchers and scientists in psychopharmacology and drug development.
This guide offers a detailed comparative analysis of Aripiprazole, a widely prescribed atypical antipsychotic, and this compound, an investigational compound that did not proceed to market. The comparison focuses on their pharmacological profiles, clinical findings, and safety, supported by available experimental data. Due to the differing developmental stages of these compounds, the depth of available data for Aripiprazole is substantially greater than for Roxindole. This document aims to provide a clear, side-by-side comparison based on the accessible scientific literature.
Pharmacological Profile: A Tale of Two Dopamine Modulators
Aripiprazole and Roxindole both exhibit complex interactions with dopamine and serotonin receptors, yet their specific mechanisms and binding affinities present distinct profiles.
Aripiprazole is characterized as a dopamine D2 receptor partial agonist. This unique mechanism allows it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state, contributing to its therapeutic effects on both positive and negative symptoms of schizophrenia. It also demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.
Roxindole was developed as a dopamine D2 autoreceptor-selective partial agonist. This was intended to preferentially inhibit dopamine synthesis and release without significant postsynaptic blockade, a mechanism hypothesized to reduce the risk of extrapyramidal symptoms. Additionally, Roxindole acts as a serotonin reuptake inhibitor and a 5-HT1A receptor agonist.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Aripiprazole and Roxindole for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Roxindole (Ki, nM) |
| Dopamine D2 | 0.34 | 2.82 |
| Dopamine D3 | 0.8 | 1.17 |
| Dopamine D4 | 44 | 5.89 |
| Serotonin 5-HT1A | 1.7 | 0.380 |
| Serotonin 5-HT2A | 3.4 | Antagonist activity reported |
| Serotonin Transporter (SERT) | - (weak affinity) | 1.4 (IC50) |
Pharmacokinetic Properties: A Data Gap for Roxindole
Comprehensive pharmacokinetic data for Aripiprazole is well-established from extensive clinical trials. In contrast, detailed human pharmacokinetic parameters for Roxindole are not widely available in the public domain, likely due to its discontinued development.
| Parameter | Aripiprazole | This compound |
| Bioavailability | ~87% (oral) | Data not available |
| Protein Binding | >99% | Data not available |
| Metabolism | Hepatic (CYP2D6 and CYP3A4) | Data not available |
| Major Active Metabolite | Dehydro-aripiprazole | Data not available |
| Elimination Half-life | ~75 hours (Aripiprazole) | Data not available |
| ~94 hours (Dehydro-aripiprazole) | ||
| Excretion | Feces (~55%) and Urine (~25%) | Data not available |
Clinical Efficacy and Safety: Contrasting Clinical Trajectories
The clinical development paths of Aripiprazole and Roxindole diverged significantly, which is reflected in the volume and nature of the available efficacy and safety data.
Schizophrenia
Aripiprazole has demonstrated efficacy in the treatment of both positive and negative symptoms of schizophrenia in numerous large-scale clinical trials. It is approved for the acute and maintenance treatment of schizophrenia in adults.
Roxindole , in early clinical studies, did not show an antipsychotic effect on the positive symptoms of schizophrenia.[1] One open-label study involving 20 schizophrenic inpatients found no improvement in positive symptoms.[1] However, the same study reported a moderate but statistically significant 20% reduction in total scores on the Scale for the Assessment of Negative Symptoms (SANS) in patients with predominantly negative symptoms.[1] Another small open study with seven patients with paranoid-hallucinatory schizophrenia showed no improvement at lower doses (up to 4.5 mg/day), but a slight improvement, particularly in negative symptoms, at higher doses (up to 30 mg/day).[2]
Other Indications
Aripiprazole is also approved for the treatment of bipolar I disorder (manic and mixed episodes), as an adjunct for major depressive disorder, and for irritability associated with autistic disorder.
Roxindole was unexpectedly found to have potent and rapid antidepressant and anxiolytic effects in early clinical trials.[3] An open-label study in 12 patients with major depressive episodes showed a significant reduction in symptoms, with a rapid onset of action.[3]
Safety and Tolerability
Aripiprazole has a well-characterized side effect profile. Common side effects include akathisia, headache, insomnia, nausea, and lightheadedness. It is associated with a lower risk of weight gain, hyperprolactinemia, and metabolic disturbances compared to some other atypical antipsychotics.
Roxindole's safety profile is less defined due to the limited clinical exposure. In a small study, reported side effects included dizziness, hypersalivation, hypotonia, nausea/vomiting, and micturition disturbances.[2] Another source described it as being "nearly devoid of any side effects," though this is contradicted by the aforementioned study.[4] Preclinical studies suggested that Roxindole should be devoid of extrapyramidal side effects.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed primary signaling pathways of Aripiprazole and Roxindole and a general workflow for evaluating antipsychotic drug candidates.
Caption: Aripiprazole's primary signaling pathway.
Caption: Roxindole's proposed signaling pathway.
Caption: General workflow for antipsychotic drug evaluation.
Experimental Protocols
Due to the proprietary and historical nature of the early development of these compounds, specific, detailed experimental protocols are not fully available in the public domain. However, the methodologies would have followed standard practices in psychopharmacology research.
Receptor Binding Assays (General Protocol):
-
Tissue Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., striatum for D2 receptors) are prepared.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (Aripiprazole or Roxindole).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release (General Protocol):
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., prefrontal cortex or nucleus accumbens).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of the test compound.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels from baseline after drug administration are calculated and analyzed.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles and clinical development histories of Aripiprazole and this compound. Aripiprazole has emerged as a successful therapeutic agent with a unique D2 partial agonist mechanism, supported by a vast body of clinical data. Roxindole, with its intended D2 autoreceptor selectivity and serotonin reuptake inhibition, showed a different clinical potential, with more promise in depression than in the treatment of positive symptoms of schizophrenia. The limited availability of data for Roxindole, a consequence of its discontinued development, underscores the challenges and attrition rates inherent in CNS drug discovery. For researchers and drug development professionals, this comparison illustrates the importance of the full pharmacological profile in determining clinical utility and the complex path from a promising preclinical compound to a marketed therapeutic.
References
- 1. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dopamine Autoreceptor Selectivity of Roxindole Mesylate and Talipexole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of roxindole mesylate and talipexole, focusing on their selectivity for dopamine autoreceptors, primarily the D2 and D3 receptor subtypes. The information presented is supported by experimental data from in vitro pharmacological studies to assist researchers and professionals in drug development in making informed decisions.
Introduction
Dopamine autoreceptors, predominantly the D2 and D3 receptor subtypes located presynaptically, play a crucial role in regulating the synthesis and release of dopamine. Compounds that selectively target these autoreceptors over postsynaptic dopamine receptors are of significant interest for the development of treatments for a variety of neuropsychiatric disorders, including schizophrenia and depression. Roxindole and talipexole are two such compounds that have been investigated for their dopamine autoreceptor agonist properties. This guide delves into their comparative binding affinities and functional potencies to elucidate their selectivity profiles.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50 and Emax) of roxindole and talipexole at human dopamine D2 and D3 receptors. This data is critical for understanding their relative selectivity.
Table 1: Dopamine Receptor Binding Affinities (pKi)
| Compound | hD2 (short isoform) | hD3 |
| Roxindole | 8.55[1] | 8.93[1] |
| Talipexole | Not explicitly found in a comparable format | Not explicitly found in a comparable format |
Higher pKi values indicate greater binding affinity.
Table 2: Dopamine Receptor Functional Potency (GTPγS Binding & cAMP Accumulation)
| Compound | Receptor | pEC50 / EC50 (nM) | Emax (%) (relative to Dopamine) |
| Roxindole | hD2 | 7.88 (pEC50)[1] | 10.5[1] |
| hD3 | 9.23 (pEC50)[1] | 30.0[1] | |
| Talipexole | hD2S | 1.9[2] | 100[2] |
| hD3 (Ser-9) | 1.1[2] | 100[2] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Emax represents the maximum functional response.
Based on the available data, roxindole demonstrates a higher affinity for the D3 receptor over the D2 receptor[1]. Functionally, roxindole is a partial agonist at both D2 and D3 receptors, with significantly greater potency and efficacy at the D3 receptor[1]. Talipexole is a full agonist at both D2S and D3 receptors[2]. While a direct comparison of binding affinities in the same study is unavailable, behavioral studies suggest that roxindole possesses a greater selectivity for dopamine autoreceptors compared to talipexole[3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Receptor binding assays are performed to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 (short isoform) or D3 receptors are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the competing test compound (roxindole or talipexole).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assays
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the dopamine D2 or D3 receptors are prepared.
-
Incubation Mixture: The membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the agonist (roxindole or talipexole).
-
Stimulation: The agonist stimulates the receptor, leading to a conformational change and the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.
-
Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal response (Emax) relative to a standard agonist (e.g., dopamine) are determined.
cAMP Accumulation Functional Assays
This assay is used to determine the functional activity of Gi/o-coupled receptors, such as the D2 and D3 dopamine receptors, by measuring the inhibition of adenylyl cyclase activity.
Protocol:
-
Cell Culture: Cells stably expressing the human dopamine D2 or D3 receptors are cultured.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to increase intracellular cyclic AMP (cAMP) levels.
-
Agonist Treatment: The cells are concurrently treated with varying concentrations of the test agonist (roxindole or talipexole).
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
-
Data Analysis: The ability of the agonist to inhibit the forskolin-stimulated cAMP accumulation is quantified. The EC50 and Emax values are determined to characterize the potency and efficacy of the agonist.
Visualizations
Dopamine D2/D3 Autoreceptor Signaling Pathway
Caption: Dopamine D2/D3 autoreceptor signaling cascade.
Experimental Workflow for Receptor Selectivity Profiling
Caption: Workflow for determining dopamine autoreceptor selectivity.
References
A Comparative Analysis of Roxindole Mesylate and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Management of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of roxindole mesylate and Selective Serotonin Reuptake Inhibitors (SSRIs) in the treatment of major depressive disorder. While direct comparative clinical trials are limited, this document synthesizes available data from independent studies to offer an objective overview for research and development purposes.
Executive Summary
This compound, a compound with a multi-modal mechanism of action, has demonstrated potential antidepressant effects in early clinical research. Unlike SSRIs, which primarily target the serotonin transporter, roxindole acts as a dopamine D2 autoreceptor agonist, a 5-HT1A receptor agonist, and a serotonin reuptake inhibitor. This multifaceted profile suggests a different therapeutic approach to depression compared to the targeted action of SSRIs.
This guide presents a side-by-side look at the available clinical data, experimental protocols, and the distinct signaling pathways of roxindole and a representative SSRI, sertraline, to facilitate a deeper understanding of their potential therapeutic differences.
Quantitative Efficacy Data
The following tables summarize the efficacy data from an open-label study of this compound and a double-blind, placebo-controlled trial of the SSRI sertraline in patients with major depressive disorder. It is important to note that these are from separate studies and not a head-to-head comparison.
Table 1: Efficacy of this compound in Major Depressive Disorder (Open-Label Study) [1]
| Outcome Measure | Baseline (Mean) | Week 4 (Mean) | Mean Reduction | Response Rate (≥50% reduction in HAMD-17) | Remission Rate (HAMD-17 < 8) |
| HAMD-17 Score | 21.3 | 9.4 | 56% | 66.7% (8 out of 12 patients) | 50% (6 out of 12 patients) |
Table 2: Efficacy of Sertraline in Major Depressive Disorder (Double-Blind, Placebo-Controlled Trial)
| Outcome Measure | Sertraline Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) |
| HAMD-17 Score | -10.2 | -5.9 |
Note: Response and remission rates for the sertraline study were not explicitly provided in the available search results in a comparable format to the roxindole study.
Experimental Protocols
Detailed methodologies are crucial for interpreting clinical trial data. The following sections outline the protocols for the key studies cited.
This compound Study Protocol (Open-Label)[1]
-
Study Design: An open-label clinical trial.
-
Participant Population: 12 inpatients diagnosed with a major depressive episode according to DSM-III-R criteria.
-
Intervention: this compound administered at a fixed dosage of 15 mg per day.
-
Duration: 28 days.
-
Primary Efficacy Endpoint: Change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline to day 28.
-
Key Assessments: HAMD-17 scores were evaluated at baseline and at the end of the 4-week treatment period.
Sertraline Study Protocol (Double-Blind, Placebo-Controlled)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participant Population: Outpatients with a DSM-III-R diagnosis of major depression.
-
Intervention: Sertraline administered at flexible daily doses of 50-200 mg.
-
Duration: 8 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the HAMD-17 total score.
-
Key Assessments: Efficacy was assessed using the HAMD-17 and the Clinical Global Impressions (CGI) scale.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and SSRIs are rooted in their different molecular targets and subsequent signaling cascades.
This compound: A Multi-Modal Approach
Roxindole's potential antidepressant effect is attributed to its synergistic action on multiple neurotransmitter systems.[1][2][3]
-
Dopamine D2 Autoreceptor Agonism: By acting as an agonist at presynaptic D2 autoreceptors, roxindole is thought to reduce the synthesis and release of dopamine, leading to a modulation of dopaminergic neurotransmission.
-
5-HT1A Receptor Agonism: Agonism at 5-HT1A receptors, which are inhibitory G-protein coupled receptors, can lead to a decrease in the firing rate of serotonin neurons, ultimately influencing serotonin levels in the synapse.[4][5][6]
-
Serotonin Reuptake Inhibition: Similar to SSRIs, roxindole also blocks the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[1]
Selective Serotonin Reuptake Inhibitors (SSRIs): A Targeted Approach
SSRIs, as their name suggests, selectively inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[7][8] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
The therapeutic effects of SSRIs are not immediate and are thought to involve downstream adaptive changes in the brain, including alterations in receptor sensitivity and gene expression.[9][10]
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the clinical trials discussed, highlighting the key stages from patient recruitment to data analysis.
Conclusion
The information and visualizations provided in this guide are intended to serve as a resource for researchers and drug development professionals in understanding the current landscape of these two classes of antidepressants. Further investigation into the clinical utility of roxindole and its comparative effectiveness against standard-of-care treatments like SSRIs is warranted.
References
- 1. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of dopamine D2 and 5-HT1A receptors in roxindole-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Selective Serotonin Reuptake Inhibitors - BioPharma Notes [biopharmanotes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. psychscenehub.com [psychscenehub.com]
A Head-to-Head Showdown: Roxindole vs. (-)Quinpirole at Dopamine D2, D3, and D4 Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of dopaminergic ligands is paramount. This guide provides a comprehensive, data-driven comparison of two key compounds, Roxindole and (-)Quinpirole, at the dopamine D2, D3, and D4 receptor subtypes. The following analysis is based on robust experimental data to facilitate informed decisions in neuroscience research and drug discovery.
Executive Summary
Roxindole and (-)Quinpirole, both potent dopaminergic ligands, exhibit distinct profiles at the D2-like family of dopamine receptors. While both show high affinity for these receptors, their functional activities diverge significantly. Roxindole acts as a partial agonist at D3 and D4 receptors and demonstrates very weak partial agonism, bordering on antagonism, at the D2 receptor. In contrast, (-)Quinpirole is a full agonist at D2 receptors and a partial agonist at D3 and D4 receptors. These differences in efficacy and potency have significant implications for their potential therapeutic applications and their use as research tools.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional activities of Roxindole and (-)Quinpirole at human dopamine D2, D3, and D4 receptors.
Table 1: Binding Affinities (pKi) of Roxindole and (-)Quinpirole at Dopamine Receptors
| Compound | Dopamine D2 Receptor (pKi) | Dopamine D3 Receptor (pKi) | Dopamine D4 Receptor (pKi) |
| Roxindole | 8.55[1] | 8.93[1] | 8.23[1] |
| (-)Quinpirole | Not explicitly provided in the direct comparison, but known to have high affinity. | Not explicitly provided in the direct comparison, but known to have high affinity. | Not explicitly provided in the direct comparison, but known to have high affinity. |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity (pEC50 and Emax) in [35S]GTPγS Binding Assays
| Compound | Receptor | pEC50 | Emax (% of Dopamine) | Classification |
| Roxindole | Dopamine D2 | 7.88[1] | 10.5%[1] | Very Weak Partial Agonist / Antagonist |
| Dopamine D3 | 9.23[1] | 30.0%[1] | Partial Agonist | |
| Dopamine D4 | 7.69[1] | 35.1%[1] | Partial Agonist | |
| (-)Quinpirole | Dopamine D2 | Not explicitly provided, but surpassed dopamine's efficacy. | 132%[1] | Full Agonist |
| Dopamine D3 | Not explicitly provided. | 67.4%[1] | Partial Agonist | |
| Dopamine D4 | Not explicitly provided. | 66.3%[1] | Partial Agonist |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Emax represents the maximum response of the drug relative to the endogenous ligand, dopamine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for D2-like dopamine receptors and the general workflows for the key experimental assays used to characterize these compounds.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings. Below are summaries of typical protocols for the assays used to characterize Roxindole and (-)Quinpirole.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a ligand for a receptor.
-
Membrane Preparation: Cells (e.g., HEK293T) transiently expressing the human dopamine D2, D3, or D4 receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Incubation: The receptor-containing membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylspiperone) and varying concentrations of the unlabeled competitor drug (Roxindole or (-)Quinpirole).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the dopamine receptor of interest are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the agonist (Roxindole or (-)Quinpirole).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve. The EC50 (potency) and Emax (efficacy) values are then determined from this curve.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment: Cells expressing the dopamine receptor are seeded in microplates. They are then treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels. Concurrently, varying concentrations of the test compound (Roxindole or (-)Quinpirole) are added.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This is often done using competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP kits.[2][3] In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced by the cells. The data are used to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation, from which the IC50 value can be determined.
Conclusion
The distinct pharmacological profiles of Roxindole and (-)Quinpirole at dopamine D2, D3, and D4 receptors underscore the importance of detailed characterization of ligand activity. Roxindole's D3 and D4 partial agonism, coupled with its weak activity at D2 receptors, suggests a potential for more targeted therapeutic effects with a lower risk of the side effects associated with strong D2 receptor agonism or antagonism. Conversely, (-)Quinpirole's robust D2 agonism makes it a valuable tool for studying the physiological and behavioral consequences of strong D2 receptor activation. This head-to-head comparison, supported by quantitative data and detailed methodologies, provides a critical resource for the neuroscience and drug development communities.
References
A Comparative Analysis of Roxindole's Antidepressant Effects Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antidepressant candidate, Roxindole, with established antidepressant drug classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This analysis is based on available clinical data and pharmacological profiles to validate the potential antidepressant effects of Roxindole.
Executive Summary
Roxindole, a compound with a unique pharmacological profile, has demonstrated potential antidepressant properties in early clinical research. Unlike traditional antidepressants that primarily target serotonin and/or norepinephrine reuptake, Roxindole acts as a dopamine D2/D3 autoreceptor agonist and a serotonin 5-HT1A receptor agonist, with additional 5-hydroxytryptamine reuptake inhibiting properties. This multifaceted mechanism of action suggests a potential for efficacy in patient populations with distinct neurochemical imbalances.
This guide presents a side-by-side comparison of Roxindole's efficacy data from an open-label clinical trial with aggregated data from meta-analyses of established antidepressant classes. While direct comparative trials are lacking, this analysis provides a preliminary validation of Roxindole's antidepressant potential and highlights the need for further, more rigorous clinical investigation.
Quantitative Data Comparison
The following tables summarize the available efficacy data for Roxindole and established antidepressant classes. It is crucial to note that the data for Roxindole is from a small, open-label study, which is subject to bias and should be interpreted with caution. The data for SSRIs, SNRIs, and TCAs are aggregated from numerous randomized controlled trials and meta-analyses, providing a more robust, albeit general, overview of their efficacy.
Table 1: Efficacy Measures in Major Depressive Disorder
| Drug/Drug Class | N (Patients) | Study Design | Primary Efficacy Measure | Mean Reduction from Baseline | Response Rate (%) | Remission Rate (%) |
| Roxindole | 12 | Open-label | HAMD-17 | 56% | 66.7% | 50% |
| SSRIs | >30,000 | Meta-analysis of RCTs | HAMD-17 | Drug-placebo difference: ~2 points | ~40-60% | ~30-45% |
| SNRIs | >15,000 | Meta-analysis of RCTs | HAMD-17 / MADRS | Drug-placebo difference: ~2-3 points | ~45-65% | ~35-50% |
| TCAs | Varied | Meta-analysis of RCTs | HAMD-17 | Similar to or slightly greater than SSRIs | ~50-70% | ~35-50% |
Response is generally defined as a ≥50% reduction in the respective rating scale score from baseline. Remission is typically defined as a score below a certain threshold (e.g., ≤7 on the HAMD-17).
Table 2: Onset of Action
| Drug/Drug Class | Typical Onset of Clinically Meaningful Effect |
| Roxindole | Reported to be rapid, with some patients showing improvement within the first week[1] |
| SSRIs | 2-4 weeks |
| SNRIs | 2-4 weeks |
| TCAs | 2-4 weeks |
Experimental Protocols
The methodologies for the cited data are outlined below. The protocol for Roxindole is specific to the single published trial, while the protocols for the established drug classes represent a generalized approach based on common practices in antidepressant clinical trials.
Roxindole: Open-Label Clinical Trial Protocol[1]
-
Study Design : A single-center, open-label, non-comparative clinical trial.
-
Participant Population : 12 inpatients diagnosed with a major depressive episode according to DSM-III-R criteria.
-
Intervention : Roxindole administered at a fixed oral dose of 15 mg per day.
-
Duration : 4 weeks.
-
Primary Outcome Measure : Change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score.
-
Key Assessments :
-
HAMD-17 administered at baseline and at regular intervals throughout the study.
-
Response defined as a ≥50% reduction in HAMD-17 score from baseline.
-
Remission defined as a HAMD-17 score of ≤7.
-
Established Antidepressants: Generalized Phase III Clinical Trial Protocol
-
Study Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population : Adults (typically 18-65 years) with a diagnosis of Major Depressive Disorder (MDD) based on DSM criteria, with a baseline HAMD-17 score ≥ 18 or a MADRS score ≥ 22.
-
Intervention :
-
Investigational drug at one or more fixed doses.
-
Placebo control.
-
Often includes an active comparator arm (e.g., an established SSRI or SNRI).
-
-
Duration : Typically 6-8 weeks for the acute treatment phase.
-
Primary Outcome Measure : Change from baseline in the total score of a standardized depression rating scale (commonly HAMD-17 or MADRS).
-
Key Assessments :
-
Depression rating scales administered at baseline and at weekly or bi-weekly intervals.
-
Response and remission rates calculated based on predefined criteria.
-
Safety and tolerability assessed through adverse event reporting, vital signs, and laboratory tests.
-
Signaling Pathways and Mechanisms of Action
The antidepressant effects of Roxindole and established drugs are mediated by distinct signaling pathways in the brain.
Roxindole Signaling Pathway
Roxindole's unique mechanism of action involves the modulation of both dopaminergic and serotonergic systems. As a D2/D3 autoreceptor agonist, it reduces the synthesis and release of dopamine in a feedback mechanism. Simultaneously, its 5-HT1A agonism and serotonin reuptake inhibition increase serotonergic neurotransmission.
Caption: Roxindole's dual action on dopamine and serotonin pathways.
Established Antidepressant Signaling Pathways
SSRIs, SNRIs, and TCAs primarily act by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
Caption: Mechanism of action for established reuptake inhibitors.
Experimental Workflow
The typical workflow for a Phase III antidepressant clinical trial is depicted below.
Caption: Generalized workflow for a Phase III antidepressant trial.
Conclusion and Future Directions
The available data, though limited, suggests that Roxindole possesses antidepressant properties with a potentially rapid onset of action. Its unique mechanism of action, targeting both dopamine and serotonin systems in a novel way, distinguishes it from currently available treatments and warrants further investigation.
The primary limitation in validating Roxindole's antidepressant effects is the absence of large-scale, randomized, double-blind, placebo-controlled trials, as well as head-to-head comparisons with established first-line antidepressants. Future research should prioritize such studies to definitively establish the efficacy, safety, and optimal patient population for Roxindole. These studies will be critical in determining its potential role in the therapeutic armamentarium for major depressive disorder.
References
Comparative Analysis of Roxindole Mesylate in Clinical Trials for Major Depressive Disorder and Schizophrenia
A review of available clinical data on Roxindole mesylate suggests potential therapeutic effects in both major depressive disorder and the negative symptoms of schizophrenia. However, the existing evidence is primarily derived from open-label studies, necessitating a cautious interpretation of its efficacy and safety profile when compared to established treatments. This guide provides a cross-study analysis of this compound clinical trial data, with a comparative look at alternative therapies, sertraline and amisulpride, for which more robust placebo-controlled data is available.
Executive Summary
This compound is a compound with a multifaceted pharmacological profile, acting as a dopamine D2 autoreceptor agonist, a serotonin (5-HT) reuptake inhibitor, and a 5-HT1A receptor agonist. Clinical investigations have explored its utility in treating both major depressive disorder and schizophrenia. In an open-label study for major depression, Roxindole demonstrated a rapid onset of action and a significant reduction in depressive symptoms. For schizophrenia, open-label trials indicated a moderate improvement in negative symptoms with no efficacy against positive symptoms.
This guide presents the available quantitative data from these studies in a comparative format alongside data from placebo-controlled trials of the selective serotonin reuptake inhibitor (SSRI) sertraline for major depression, and the atypical antipsychotic amisulpride for the negative symptoms of schizophrenia. The significant limitation of this comparison is the open-label nature of the Roxindole trials, which inherently carries a higher risk of bias compared to double-blind, placebo-controlled studies.
Data Presentation: Efficacy and Safety
The following tables summarize the key efficacy and safety findings from clinical trials of this compound and its comparators.
Major Depressive Disorder: Roxindole vs. Sertraline
| Parameter | This compound (Open-Label)[1] | Sertraline (Placebo-Controlled) | Placebo |
| Study Design | Open-label, single-arm | Randomized, double-blind, placebo-controlled | Randomized, double-blind |
| Patient Population | 12 inpatients with major depressive episode (DSM-III-R) | Data from multiple studies in patients with major depressive disorder | Data from multiple studies in patients with major depressive disorder |
| Treatment Duration | 28 days | Typically 6-12 weeks | Typically 6-12 weeks |
| Dosage | 15 mg/day | 50-200 mg/day | - |
| Primary Efficacy Endpoint | Mean reduction in Hamilton Depression Rating Scale (HAMD-17) score | Mean change from baseline in HAMD-17 score | Mean change from baseline in HAMD-17 score |
| Efficacy Results | Mean HAMD-17 reduction of 56%[1]. 8 out of 12 patients had at least a 50% decrease in HAMD-17 scores[1]. 6 out of 12 patients achieved remission (HAMD-17 < 8)[1]. | Statistically significant greater improvement in HAMD scores compared to placebo. | - |
| Key Safety Findings | Not detailed in the provided abstract. | Common side effects include nausea, headache, insomnia, and sexual dysfunction. | - |
Schizophrenia (Negative Symptoms): Roxindole vs. Amisulpride
| Parameter | This compound (Open-Label)[2] | Amisulpride (Placebo-Controlled) | Placebo |
| Study Design | Prospective, open-label | Randomized, double-blind, placebo-controlled | Randomized, double-blind |
| Patient Population | 20 inpatients with schizophrenia (predominantly positive or negative symptoms) | Patients with schizophrenia and predominant negative symptoms | Patients with schizophrenia and predominant negative symptoms |
| Treatment Duration | Not specified in abstract | 6 weeks to 6 months in various studies | 6 weeks to 6 months in various studies |
| Dosage | Not specified in abstract | 50-300 mg/day for negative symptoms | - |
| Primary Efficacy Endpoint | Change in Scale for the Assessment of Negative Symptoms (SANS) total score | Change from baseline in SANS or Positive and Negative Syndrome Scale (PANSS) negative subscale score | Change from baseline in SANS or PANSS negative subscale score |
| Efficacy Results | Moderate but significant 20% reduction in SANS total scores in patients with predominantly negative symptoms. No effect on positive symptoms.[2] | Statistically significant improvement in SANS/PANSS negative scores compared to placebo. | - |
| Key Safety Findings | Slight adverse events reported in a separate open-label study (n=7) included dizziness, hypersalivation, hypotonia, nausea/vomiting, and micturition disturbance in 3 patients. | Generally well-tolerated at low doses. Potential for extrapyramidal symptoms, hyperprolactinemia, and weight gain, though less frequent than with some other antipsychotics. | - |
Experimental Protocols
This compound for Major Depressive Disorder (Open-Label)[1]
-
Study Design: A single-center, open-label, single-arm clinical trial.
-
Participants: 12 hospitalized patients diagnosed with a major depressive episode according to DSM-III-R criteria.
-
Intervention: All patients received a fixed dose of 15 mg of this compound per day for 28 days.
-
Assessments: The primary efficacy measure was the 17-item Hamilton Depression Rating Scale (HAMD-17), administered at baseline and at various time points during the study.
-
Outcome Measures: The primary outcomes were the mean reduction in HAMD-17 scores from baseline and the proportion of patients achieving a response (≥50% reduction in HAMD-17) and remission (HAMD-17 score < 8).
This compound for Schizophrenia (Open-Label)[2]
-
Study Design: A prospective, open-label clinical trial.
-
Participants: 20 hospitalized patients with a diagnosis of schizophrenia, categorized as having either predominantly positive or predominantly negative symptoms.
-
Intervention: Patients were treated with this compound. The specific dosage and duration of treatment are not detailed in the available abstract.
-
Assessments: The primary efficacy measure for negative symptoms was the Scale for the Assessment of Negative Symptoms (SANS).
-
Outcome Measures: The main outcome was the change in total scores on the SANS.
Mandatory Visualization
Signaling Pathways of this compound
Caption: Multifaceted mechanism of this compound.
Experimental Workflow for a Comparative Clinical Trial
Caption: Standard workflow for a randomized controlled clinical trial.
References
Safety Operating Guide
Proper Disposal of Roxindole Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Roxindole mesylate, a potent dopamine D2 autoreceptor agonist. Due to a lack of comprehensive environmental and toxicological data for this specific compound, a precautionary approach to its disposal is strongly recommended.
Immediate Safety and Handling Precautions
Key Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are inspected before use.
-
Body Protection: Wear a lab coat or other appropriate protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid inhalation, and contact with eyes, skin, and clothing.
Disposal Procedures for this compound
Given the limited toxicological and environmental fate data, this compound and any contaminated materials should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Waste Container: Use a container that is compatible with the chemical waste. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a permitted hazardous waste facility is the preferred method of disposal.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office) and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
There is a significant lack of publicly available quantitative data on the environmental fate and ecotoxicity of this compound. The following table highlights these data gaps. Researchers should operate under the assumption that the compound may be harmful to aquatic life until specific data becomes available.
| Parameter | Value | Source/Comment |
| Acute Aquatic Toxicity | ||
| LC50 (Fish) | No data available | The ecotoxicological effects of this compound have not been extensively studied. |
| EC50 (Daphnia) | No data available | A study on other dopamine D2-like receptor agonists showed behavioral effects on Daphnia magna at micromolar concentrations, suggesting a potential for aquatic toxicity. |
| IC50 (Algae) | No data available | |
| Environmental Fate | ||
| Biodegradability | Not readily biodegradable (presumed) | While the basic indole structure can be degraded by microorganisms, the complex structure of this compound may inhibit this process. Specific studies are needed.[1][2][3][4] |
| Bioaccumulation Potential | No data available |
Experimental Protocols
Due to the absence of specific degradation or neutralization protocols for this compound in publicly accessible literature, no experimentally validated disposal methods other than incineration can be provided. The development of any in-lab degradation protocol would require extensive research to validate its effectiveness and to identify any potentially hazardous degradation byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines. The toxicological and environmental properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Roxindole mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of Roxindole mesylate in a laboratory setting. The following procedures are based on best practices for handling potent pharmaceutical compounds and draw from available safety data for structurally similar molecules. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are based on the SDS for Roxindole hydrochloride and general principles of laboratory safety.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is essential to minimize exposure risk when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for any direct handling of the solid compound or its solutions.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled.[1] |
| Body Protection | Laboratory coat or disposable gown | A clean, buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown is preferred. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator should be used when handling the powder form of this compound to prevent inhalation.[1] |
| Engineering Controls | Chemical fume hood | All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound from receipt to disposal.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
If the primary container is compromised, place it in a secondary containment vessel and consult your institution's safety officer.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials (strong oxidizing agents).
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
-
-
Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.[1]
-
Use dedicated spatulas and weighing boats.
-
Ensure all glassware is clean and dry before use.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
-
During Experimentation:
-
Always wear the full complement of recommended PPE.
-
Avoid direct contact with the solid compound and its solutions.
-
Keep all containers with this compound clearly labeled.
-
Work in a well-ventilated area, preferably within the fume hood for any manipulations.
-
-
Spill and Emergency Procedures:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.[1]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste this compound:
-
Collect all waste solid and solutions in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips, paper towels) must be disposed of as hazardous waste.
-
Place these items in a designated, labeled hazardous waste bag or container.
-
-
Disposal Method:
-
All hazardous waste containing this compound must be disposed of through your institution's certified hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Visual Workflow and Decision Making
The following diagrams illustrate the key workflows for handling this compound and the decision-making process in the event of an emergency.
Caption: Workflow for handling this compound.
Caption: Emergency response for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
